(4-Cyano-2-methoxyphenyl)boronic acid
Description
Properties
IUPAC Name |
(4-cyano-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUBWDNQHCIXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681548 | |
| Record name | (4-Cyano-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-67-1 | |
| Record name | B-(4-Cyano-2-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Cyano-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Cyano-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Cyano-2-methoxyphenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique trifunctional nature, featuring a boronic acid moiety, a nitrile group, and a methoxy-substituted phenyl ring, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.
Core Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈BNO₃ | [1] |
| Molecular Weight | 176.97 g/mol | [3] |
| CAS Number | 1256345-67-1 | [1] |
| Appearance | Solid | [1] |
| Purity | 95% to ≥98% | [1][2] |
Synthesis and Purification
While a detailed, step-by-step synthesis protocol for this compound is not explicitly published in peer-reviewed journals, its preparation is alluded to in the patent literature concerning the synthesis of Finerenone.[4][5][6][7] The general approach to synthesizing aryl boronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a borate ester, followed by hydrolysis.
A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of this compound.
Experimental Considerations for Synthesis and Purification:
-
Starting Material: A suitable starting material would be an aryl halide, such as 4-bromo-3-methoxybenzonitrile.
-
Organometallic Intermediate: Formation of a Grignard reagent or an organolithium species is a key step. This typically requires anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form the boronate ester.
-
Hydrolysis: The resulting boronate ester is hydrolyzed, usually with an aqueous acid, to yield the final boronic acid.
-
Purification: Purification can be achieved through recrystallization from an appropriate solvent system or by column chromatography on silica gel. The patent literature suggests that related phenylboronic acids can be isolated by extraction and crystallization.[8]
Spectroscopic Characterization
Detailed experimental ¹H and ¹³C NMR spectra for this compound are not publicly available. However, based on the structure and data from analogous compounds, the expected spectral features can be predicted.
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity |
| ¹H NMR | Aromatic protons would appear in the range of 7.0-8.0 ppm. The methoxy protons would be a singlet around 3.8-4.0 ppm. The acidic protons of the boronic acid group are often broad and may not be observed or could be exchanged with D₂O. |
| ¹³C NMR | Aromatic carbons would resonate between 110-160 ppm. The nitrile carbon would be expected around 115-120 ppm. The methoxy carbon would appear around 55-60 ppm. The carbon attached to the boron atom would be in the range of 130-140 ppm. |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10][11][12] This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.
General Suzuki-Miyaura Coupling Workflow
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a generalized protocol and should be optimized for specific substrates.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the aryl halide or triflate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable degassed solvent (e.g., a mixture of toluene and water).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Biological Significance and Applications
The primary biological relevance of this compound stems from its use as a key intermediate in the synthesis of Finerenone.[4][5][6][7] Finerenone is a potent and selective non-steroidal antagonist of the mineralocorticoid receptor, which is a key regulator of blood pressure and electrolyte balance. While boronic acids, in general, have low toxicity, their derivatives can exhibit significant biological activity.[13] For example, some dipeptide boronic acids are potent proteasome inhibitors with anticancer properties.[14] The biological activity of this compound itself has not been extensively studied, but derivatives have been investigated as potential xanthine oxidase inhibitors for the treatment of hyperuricemia.[15]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its significance is highlighted by its crucial role as an intermediate in the synthesis of the pharmaceutical agent Finerenone. While detailed experimental data for the compound itself is somewhat limited in publicly accessible literature, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into its specific properties and potential biological activities could unveil new applications for this important chemical entity.
References
- 1. Boronic acid, B-(4-cyano-2-methoxyphenyl)- | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - 2-cyano-4-methoxyphenylboronic acid (C8H8BNO3) [pubchemlite.lcsb.uni.lu]
- 4. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. WO2017032673A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of (4-Cyano-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Cyano-2-methoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document details a plausible synthetic route, comprehensive characterization data, and a representative application in cross-coupling reactions. The information presented herein is intended to enable researchers to synthesize, characterize, and effectively utilize this versatile reagent in their research and development endeavors.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves a lithiation-borylation sequence starting from a readily available precursor, 4-bromo-3-methoxybenzonitrile. This approach is a standard and widely used method for the preparation of arylboronic acids.
Reaction Scheme:
Experimental Protocol: Synthesis via Lithiation-Borylation
Materials:
-
4-bromo-3-methoxybenzonitrile
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-3-methoxybenzonitrile (1.0 equivalent) and anhydrous tetrahydrofuran (THF, approximately 10 mL per gram of starting material). The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Characterization Data
The following tables summarize the expected and typical characterization data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₈BNO₃ |
| Molecular Weight | 176.97 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Melting Point | 180-200 °C (predicted range) |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 2H | B(OH)₂ |
| ~7.85 | d, J=8.0 Hz | 1H | Ar-H (H6) |
| ~7.70 | d, J=1.5 Hz | 1H | Ar-H (H3) |
| ~7.60 | dd, J=8.0, 1.5 Hz | 1H | Ar-H (H5) |
| ~3.90 | s | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C-OCH₃ |
| ~136.0 | C-H |
| ~134.0 | C-H |
| ~120.0 | C-CN |
| ~118.0 | -CN |
| ~115.0 | C-H |
| ~110.0 (broad) | C-B(OH)₂ |
| ~56.0 | -OCH₃ |
Table 4: Predicted Mass Spectrometry (ESI+) Fragmentation
| m/z (amu) | Predicted Fragment |
| 178.06 | [M+H]⁺ |
| 160.05 | [M+H - H₂O]⁺ |
| 132.05 | [M+H - H₂O - CO]⁺ or [M+H - B(OH)₂]⁺ |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern.
-
-
Melting Point:
-
Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.
-
Measurement: Determine the melting point range using a calibrated melting point apparatus.
-
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition and Degassing: Add the solvent mixture and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired biaryl product.
Suzuki-Miyaura Coupling Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This technical guide provides a foundational understanding of the synthesis, characterization, and application of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental conditions and research objectives.
Structure and reactivity of (4-Cyano-2-methoxyphenyl)boronic acid
An In-depth Technical Guide to (4-Cyano-2-methoxyphenyl)boronic acid
Introduction
This compound is a versatile organic compound that belongs to the family of boronic acids. These compounds are characterized by a carbon-boron bond, which imparts unique reactivity, making them indispensable reagents in modern organic synthesis. Specifically, the presence of cyano and methoxy functional groups on the phenyl ring of this particular boronic acid allows for its application in the synthesis of complex molecules with desirable electronic and steric properties. This guide provides a comprehensive overview of its structure, reactivity, and applications, with a focus on its utility for researchers in drug development and materials science.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining its solubility, stability, and appropriate handling and storage conditions.
| Property | Value |
| Molecular Formula | C8H8BNO3 |
| Molecular Weight | 176.97 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 205-210 °C (decomposes) |
| CAS Number | 480438-58-0 |
Molecular Structure
The structure of this compound features a benzene ring substituted with a boronic acid group (-B(OH)2), a cyano group (-CN), and a methoxy group (-OCH3). The spatial arrangement of these functional groups influences the molecule's reactivity and its interactions with other molecules.
Caption: Chemical structure of this compound.
Reactivity and Synthetic Applications
This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The most prominent application of this boronic acid is in the Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between the boronic acid and an organohalide. This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Other Cross-Coupling Reactions
Beyond the Suzuki-Miyaura coupling, this boronic acid can also participate in other metal-catalyzed reactions, such as the Chan-Lam coupling for the formation of C-N bonds and the Liebeskind-Srogl coupling.
Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of molecules with specific biological activities and material properties.
Caption: Key application areas of this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene/Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using NMR, IR, and mass spectrometry.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile reagent in organic chemistry. Its utility in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura coupling, has positioned it as a key building block in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.
An In-depth Technical Guide to (4-Cyano-2-methoxyphenyl)boronic acid
CAS Number: 1256345-67-1
This technical guide provides a comprehensive overview of (4-Cyano-2-methoxyphenyl)boronic acid, a key building block in contemporary organic synthesis, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety considerations.
Physicochemical Properties
This compound is a solid organic compound that serves as a versatile reagent in cross-coupling reactions.[1][2] While specific experimental data for some properties are not widely published, the following table summarizes its known and estimated characteristics.
| Property | Value | Source/Reference |
| CAS Number | 1256345-67-1 | [3][4][5] |
| Molecular Formula | C₈H₈BNO₃ | [1][5] |
| Molecular Weight | 176.97 g/mol | [3][5] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | Available in 95%, 97%, and ≥98% grades | [1][5][6] |
| Melting Point | Not available. Similar compounds like 2-Methoxyphenylboronic acid melt at 105-110 °C, and 4-Methoxyphenylboronic acid melts at 204-206 °C. | [7][8] |
| Boiling Point | Not available (likely decomposes) | General knowledge for arylboronic acids |
| Solubility | Soluble in dimethyl sulfoxide and methanol. General solubility in organic solvents like THF and dioxane is expected for reaction purposes. | [8] (by analogy) |
| Storage | Inert atmosphere, 2-8°C | [3] |
Chemical Synthesis
A plausible synthetic route starting from 4-bromo-3-methoxybenzonitrile is outlined below. This protocol is based on standard procedures for lithiation-borylation reactions.[9][10]
Experimental Protocol: Synthesis via Lithiation-Borylation
Reaction Scheme:
Caption: Plausible synthetic workflow for this compound.
Materials:
-
4-bromo-3-methoxybenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-3-methoxybenzonitrile dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours until a clear solution is obtained. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.
Applications in Drug Discovery: Synthesis of Finerenone
This compound is a crucial building block for the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist.[1] Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes.[6][11]
Mechanism of Action of Finerenone
Finerenone functions by selectively blocking the mineralocorticoid receptor, which is a ligand-activated transcription factor.[12] The overactivation of this receptor by aldosterone and cortisol can lead to pro-inflammatory and pro-fibrotic gene expression in the kidneys and heart.[6][13] By antagonizing the MR, Finerenone reduces these detrimental effects, offering cardiorenal protection.[11][14]
Caption: Mechanism of action of Finerenone as a mineralocorticoid receptor antagonist.
Role in Finerenone Synthesis
This compound is utilized in a key carbon-carbon bond-forming reaction, likely a Suzuki-Miyaura cross-coupling, to construct the core structure of Finerenone.[8][15]
Caption: Role of this compound in Finerenone synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)
This is a generalized protocol for a Suzuki-Miyaura coupling reaction involving an arylboronic acid.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide or triflate (e.g., a dihydronaphthyridine derivative) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide/triflate, this compound, palladium catalyst, and base.
-
Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Degassed solvent(s) are then added.
-
Reaction: The mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the coupled product.
Spectroscopic Data (Predicted)
No experimentally derived spectra for this compound are publicly available. The following data are predicted based on the analysis of its structure and comparison with similar compounds.[16][17][18][19][20]
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ (ppm): ~8.0-7.5 (aromatic protons), ~4.0-3.8 (methoxy protons, -OCH₃), ~5.0-4.0 (boronic acid protons, -B(OH)₂, broad singlet). The aromatic region would likely show a complex splitting pattern due to the substitution. |
| ¹³C NMR | δ (ppm): ~160 (C-OCH₃), ~140-120 (aromatic carbons), ~118 (nitrile carbon, -CN), ~56 (methoxy carbon, -OCH₃). The carbon attached to the boron atom would be broad or unobserved. |
| FT-IR | ν (cm⁻¹): ~3400-3200 (O-H stretch, broad), ~2230-2210 (C≡N stretch), ~1600-1450 (C=C aromatic stretch), ~1350-1330 (B-O stretch), ~1250 (asymmetric C-O-C stretch). |
| Mass Spec. | m/z: Expected [M+H]⁺ at 178.06. Fragmentation would likely involve the loss of water (-18) and the methoxy group (-31). |
Safety and Handling
-
Hazard Statements: May cause skin, eye, and respiratory irritation. Some arylboronic acids have been found to be weakly mutagenic.[21][22]
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation, as boronic acids can be hygroscopic and prone to forming anhydrides (boroxines).[3][23]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move to fresh air.
-
Seek medical attention if irritation persists.[21]
-
References
- 1. tdcommons.org [tdcommons.org]
- 2. Boronic acid, B-(4-cyano-2-methoxyphenyl)- | CymitQuimica [cymitquimica.com]
- 3. 1256345-67-1|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Cyano-2-methoxyphenylboronic acid | 1256345-67-1 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Finerenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Finerenone synthesis - chemicalbook [chemicalbook.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 11. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease | MDPI [mdpi.com]
- 12. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 13. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 14. droracle.ai [droracle.ai]
- 15. Synthesis of Finerenone [cjph.com.cn]
- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. fishersci.com [fishersci.com]
- 22. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 23. laballey.com [laballey.com]
An In-depth Technical Guide on (4-Cyano-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and spectral data for (4-Cyano-2-methoxyphenyl)boronic acid, a key building block in organic synthesis. Due to the limited availability of experimentally-derived data in public databases, this guide combines established information with predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for its synthesis and characterization are also presented to assist researchers in their laboratory work.
Chemical and Physical Properties
This compound is a solid organic compound.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1256345-67-1 | [2][3] |
| Molecular Formula | C₈H₈BNO₃ | [2][4] |
| Molecular Weight | 176.97 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95-98% | [2][4] |
| Melting Point | Data not available. For comparison, 2-methoxyphenylboronic acid has a melting point of 105-110 °C[5], while 4-fluoro-2-methoxyphenylboronic acid melts at 131-136 °C[6]. The melting point of 4-methoxyphenylboronic acid is 204-206 °C[7]. | |
| Boiling Point | Data not available; likely to decompose upon heating. | |
| Solubility | Soluble in dimethyl sulfoxide and methanol.[7] |
Spectral Data
Detailed experimental spectral data for this compound is not widely available. The following tables present expected spectral characteristics based on its structure and data for analogous compounds.
2.1. ¹H NMR Spectroscopy
The expected proton NMR chemical shifts (in ppm) in a suitable deuterated solvent (e.g., DMSO-d₆) are outlined below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | d | 1H | Ar-H ortho to boronic acid |
| ~7.6 - 7.9 | dd | 1H | Ar-H ortho to cyano group |
| ~7.2 - 7.5 | d | 1H | Ar-H meta to both groups |
| ~3.9 | s | 3H | -OCH₃ |
| ~8.0 (broad s) | s | 2H | -B(OH)₂ |
2.2. ¹³C NMR Spectroscopy
The expected carbon-13 NMR chemical shifts are as follows:
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Ar-C-OCH₃ |
| ~135-140 | Ar-C-CN |
| ~130-135 | Ar-CH |
| ~120-125 | Ar-CH |
| ~115-120 | Ar-CN |
| ~110-115 | Ar-CH |
| ~125 (broad) | Ar-C-B(OH)₂ |
| ~56 | -OCH₃ |
2.3. Infrared (IR) Spectroscopy
Key expected IR absorption bands are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (from B(OH)₂) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~2230 | Strong | C≡N stretch (cyano group) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |
2.4. Mass Spectrometry
| Parameter | Value |
| Molecular Formula | C₈H₈BNO₃ |
| Exact Mass | 177.0597 |
| Expected [M-H]⁻ | 176.0524 |
| Expected [M+H]⁺ | 178.0670 |
Experimental Protocols
3.1. Synthesis of this compound
A plausible synthetic route for this compound involves the lithiation of a suitable precursor followed by reaction with a trialkyl borate and subsequent hydrolysis.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Lithiation: Dissolve 4-bromo-3-methoxybenzonitrile in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium in hexanes to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
Borylation: To the resulting aryl lithium species, add triisopropyl borate dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M) until the solution is acidic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
3.2. NMR Spectroscopy
Diagram of NMR Analysis Workflow:
Caption: General workflow for NMR spectroscopic analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Boronic acids can sometimes form boroxines (cyclic anhydrides), which can lead to complex or broad NMR spectra. Using a coordinating solvent like DMSO-d₆ can help to minimize this.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
3.3. Infrared (IR) Spectroscopy
Detailed Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to obtain a good signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.
-
Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.
3.4. Mass Spectrometry
Detailed Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).
-
Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other significant fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Boronic acid, B-(4-cyano-2-methoxyphenyl)- | CymitQuimica [cymitquimica.com]
- 3. 4-Cyano-2-methoxyphenylboronic acid | 1256345-67-1 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-Methoxyphenylboronic acid 95 5720-06-9 [sigmaaldrich.com]
- 6. 4-Fluoro-2-methoxyphenylboronic acid = 95 179899-07-1 [sigmaaldrich.com]
- 7. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
Solubility and stability of (4-Cyano-2-methoxyphenyl)boronic acid
An In-depth Technical Guide on the Solubility and Stability of (4-Cyano-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic boronic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, a cyano group and a methoxy group on a phenylboronic acid scaffold, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. Boronic acids are a privileged class of compounds known for their ability to act as enzyme inhibitors, particularly of serine proteases, through the formation of reversible covalent bonds with active site serine residues.[1][2][3] This guide provides a comprehensive overview of the available technical information on the solubility and stability of this compound, along with detailed experimental protocols for its characterization.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1256345-67-1 | [4] |
| Molecular Formula | C₈H₈BNO₃ | [4] |
| Molecular Weight | 176.97 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically >95% (commercial sources) | [5] |
| Solubility | Generally insoluble in water; soluble in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).[6] | [6] |
Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[7] For this compound, while specific quantitative data is sparse, its solubility profile is expected to be similar to other methoxyphenylboronic acids, which are generally poorly soluble in aqueous solutions but soluble in organic solvents.[6]
General Solubility Profile
Arylboronic acids, including this compound, are generally sparingly soluble in water. The presence of the polar cyano and methoxy groups may slightly modulate its aqueous solubility compared to unsubstituted phenylboronic acid. Its solubility is expected to be significantly higher in organic solvents commonly used in drug discovery and development, such as DMSO, methanol, and THF.
Experimental Determination of Solubility
To obtain quantitative solubility data, standardized experimental protocols should be followed. The shake-flask method is the gold standard for determining equilibrium solubility.[8][9] For higher throughput screening in early drug discovery, kinetic solubility assays are often employed.[10][11][12]
Experimental Workflow for Equilibrium Solubility Determination (Shake-Flask Method)
Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Stability
The stability of boronic acids is a critical consideration in their synthesis, storage, and application, particularly in the context of drug development where degradation can lead to loss of efficacy and the formation of potentially toxic impurities.
Factors Affecting Stability
Several factors can influence the stability of this compound:
| Factor | Effect on Stability |
| pH | Both acidic and basic conditions can promote protodeboronation, a common degradation pathway for arylboronic acids.[13] |
| Moisture | The presence of water can facilitate hydrolysis and subsequent degradation.[13] |
| Temperature | Elevated temperatures can accelerate degradation rates. |
| Oxidizing Agents | Arylboronic acids are susceptible to oxidation. |
| Light | Photodegradation may occur under certain conditions. |
Common Degradation Pathways
The primary degradation pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. For this compound, this would result in the formation of 3-methoxybenzonitrile.
Experimental Assessment of Stability
Stability-indicating analytical methods are essential for assessing the degradation of this compound under various stress conditions. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.[14][15][16] Nuclear magnetic resonance (NMR) spectroscopy can also be employed to monitor the degradation process.[17][18][19][20][21]
Experimental Workflow for HPLC-Based Stability Assessment
Caption: Workflow for conducting a forced degradation study of this compound using HPLC.
Relevance in Drug Development and Signaling Pathways
Boronic acids are of great interest to the pharmaceutical industry due to their unique ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as the hydroxyl group of serine.[22] This property makes them potent inhibitors of serine proteases, a class of enzymes implicated in a wide range of diseases.[1][2][23][24]
Mechanism of Serine Protease Inhibition
The boronic acid moiety of this compound can mimic the tetrahedral transition state of peptide bond hydrolysis catalyzed by serine proteases. The boron atom acts as a Lewis acid, accepting a pair of electrons from the catalytic serine residue to form a stable tetrahedral adduct, thereby inhibiting the enzyme.
Signaling Pathway: Serine Protease Inhibition by this compound
Caption: Proposed mechanism of serine protease inhibition by this compound.
Furthermore, cyanophenylboronic acid derivatives have been utilized as precursors in the synthesis of kinase inhibitors, suggesting a broader applicability of this compound in targeting various signaling pathways relevant to cancer and inflammatory diseases.[25][26]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for this compound.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[27]
-
Ensure that a solid residue of the compound remains visible.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C).[27]
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.45 µm filter.[11]
-
-
Analysis:
-
Carefully collect the supernatant or filtrate.
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Quantify the concentration of the dissolved compound in the test sample and standards using a validated analytical method such as HPLC-UV or LC-MS.[11]
-
-
Calculation:
-
Determine the solubility from the concentration of the saturated solution.
-
Protocol for Stability-Indicating HPLC Method Development and Validation
-
Chromatographic System:
-
HPLC system with a UV detector.
-
A reverse-phase C18 column is a common starting point.[28]
-
-
Mobile Phase and Gradient:
-
Develop a mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).[15]
-
Optimize the gradient elution to achieve good separation between the parent compound and its potential degradation products.
-
-
Forced Degradation Study:
-
Prepare solutions of this compound in a suitable solvent.
-
Subject the solutions to stress conditions as outlined in the workflow diagram above (acid, base, oxidation, heat, light).[15]
-
For example, for acid degradation, add 0.1 M HCl and incubate at a specific temperature for a set time. Neutralize the sample before injection.
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14] Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.
-
Protocol for NMR Analysis of Degradation
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
Initial Spectrum:
-
Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).
-
-
Stress Application:
-
Introduce the stressor directly into the NMR tube (e.g., a drop of D₂O/DCl for acidic conditions).
-
Alternatively, heat the NMR tube to a desired temperature.
-
-
Time-Course Monitoring:
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the peaks corresponding to this compound and the appearance and increase in the integrals of new peaks corresponding to degradation products.[17]
-
Conclusion
This compound is a promising scaffold for the development of novel therapeutics, particularly enzyme inhibitors. While specific data on its solubility and stability are not extensively published, this guide provides a framework for its characterization based on the known properties of related arylboronic acids. The detailed experimental protocols herein offer a starting point for researchers to generate robust data on the solubility and stability of this compound, which is essential for its advancement in drug discovery and development programs. The potential of this molecule to interact with key biological targets, such as serine proteases, underscores the importance of a thorough understanding of its physicochemical properties.
References
- 1. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 6. guidechem.com [guidechem.com]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. mdpi.com [mdpi.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. 4-Cyanophenylboronic acid(cas no.: 126747-14-6) - Career Henan Chemical Co. [coreychem.com]
- 26. 4-Cyanophenylboronic acid = 95 126747-14-6 [sigmaaldrich.com]
- 27. bioassaysys.com [bioassaysys.com]
- 28. waters.com [waters.com]
The Strategic Role of (4-Cyano-2-methoxyphenyl)boronic Acid in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Cyano-2-methoxyphenyl)boronic acid has emerged as a crucial building block in the landscape of organic synthesis, particularly in the construction of complex molecules destined for pharmaceutical and materials science applications. Its unique substitution pattern, featuring a cyano group for potential further functionalization or as a key pharmacophoric element, and a methoxy group influencing electronic properties and steric hindrance, makes it a valuable reagent for creating diverse molecular architectures. This technical guide provides an in-depth analysis of its applications, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary and most significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), a cornerstone transformation in modern synthetic chemistry. The reaction is prized for its mild conditions, functional group tolerance, and high yields, making it an indispensable tool in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.
General Reaction Scheme
The general workflow for a Suzuki-Miyaura coupling involving this compound is depicted below. It involves the reaction of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system.
The Dawn of a Versatile Molecule: A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern science, particularly in the realms of organic synthesis, medicinal chemistry, and materials science. Their unique chemical properties, most notably their ability to form reversible covalent bonds with diols and participate in palladium-catalyzed cross-coupling reactions, have propelled them to the forefront of molecular innovation. This technical guide provides an in-depth exploration of the discovery, historical development, and key applications of this versatile class of compounds, with a focus on the experimental foundations that have enabled their rise.
Early Discoveries and Foundational Synthesis
The story of phenylboronic acids begins in the 19th century. While Edward Frankland is credited with the first synthesis of a boronic acid in 1860, it was the work of Michaelis and Becker in 1880 that specifically introduced benzeneboronic acid to the scientific community. Their initial synthesis involved the reaction of diphenylmercury with boron trichloride at high temperatures.
Early synthetic methods were often arduous and low-yielding. One of the first widely adopted methods involved the reaction of a Grignard reagent (phenylmagnesium bromide) with a trialkyl borate, followed by hydrolysis. While conceptually straightforward, this method was plagued by low yields. An alternative approach using phenyllithium also suffered from similar limitations. These early methods, while foundational, highlighted the need for more efficient and versatile synthetic strategies.
Diagram: Foundational Synthetic Routes
Caption: Early synthetic routes to phenylboronic acids.
The Suzuki-Miyaura Coupling: A Paradigm Shift
The landscape of organic synthesis was irrevocably changed with the advent of the Suzuki-Miyaura cross-coupling reaction in 1979. This palladium-catalyzed reaction between an organoboron compound (like a phenylboronic acid) and an organic halide proved to be a remarkably robust and versatile method for forming carbon-carbon bonds. The mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of boronic acids have made the Suzuki-Miyaura coupling a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of complex biaryl structures.[1]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The utility of substituted phenylboronic acids is intrinsically linked to their physicochemical properties. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: Synthesis of Substituted Phenylboronic Acids - Reported Yields
| Phenylboronic Acid Derivative | Starting Material | Synthetic Method | Reported Yield (%) |
| 4-Formylphenylboronic acid | 4-Bromobenzaldehyde | Grignard reaction with tri-n-butyl borate | 78[2] |
| 4-Formylphenylboronic acid | 1-bromo-4-(diethoxymethyl)benzene | Reaction with triisopropylborate and n-butyllithium | 99 (crude)[2] |
| 3-Aminophenylboronic acid | 3-Nitrobenzophenone | Palladium-catalyzed coupling with bis(catecholato)diboron | 57 (two steps)[3] |
| (Azidomethyl)phenylboronic acid | Corresponding (bromomethyl)phenylboronic ester | Reaction with sodium azide | 41[4] |
| 2,6-Dimethylphenylboronic acid | 2,6-Dimethylbromobenzene | "One-pot" Grignard method | Not specified[5] |
Table 2: pKa Values of Selected Substituted Phenylboronic Acids
| Phenylboronic Acid Derivative | pKa |
| Phenylboronic acid | 8.83 |
| 4-Methylphenylboronic acid | 9.0 |
| 4-Methoxyphenylboronic acid | 9.1 |
| 4-Fluorophenylboronic acid | 8.7 |
| 4-Chlorophenylboronic acid | 8.6 |
| 4-Bromophenylboronic acid | 8.6 |
| 4-Nitrophenylboronic acid | 7.0 |
| 3-Aminophenylboronic acid | 8.5 |
Note: pKa values can vary slightly depending on the experimental conditions.
Key Applications in Drug Discovery and Development
Substituted phenylboronic acids have made a significant impact on drug discovery, serving as both crucial building blocks in synthesis and as active pharmaceutical ingredients themselves.
Enzyme Inhibition and Signaling Pathway Modulation
The boron atom in phenylboronic acids can act as a Lewis acid, enabling it to form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their inhibition. A prime example is the FDA-approved drug Bortezomib (Velcade®) , a dipeptide boronic acid that is a potent and reversible inhibitor of the 26S proteasome. Inhibition of the proteasome disrupts the degradation of intracellular proteins, leading to the accumulation of pro-apoptotic factors and the suppression of pro-survival signaling pathways, such as NF-κB. This mechanism is particularly effective in treating multiple myeloma.[6][7][8][9]
Recent research has also shown that phenylboronic acid and its derivatives can inhibit key signaling networks involved in cancer cell migration by modulating the activity of Rho GTPases like RhoA, Rac1, and Cdc42.[10]
Diagram: Bortezomib's Mechanism of Action - Proteasome Inhibition
Caption: Simplified signaling pathway of Bortezomib-mediated proteasome inhibition.
Glucose Sensing
The ability of phenylboronic acids to reversibly bind with diols has been ingeniously exploited in the development of glucose sensors. At physiological pH, phenylboronic acid exists in equilibrium between a neutral trigonal form and an anionic tetrahedral form. The anionic form preferentially binds to glucose, leading to a change in the physical or optical properties of the sensor, which can be correlated to the glucose concentration. This technology holds immense promise for the continuous monitoring of blood glucose levels in diabetic patients.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and application of substituted phenylboronic acids.
Synthesis of 4-Formylphenylboronic Acid via Grignard Reaction[2]
Materials:
-
4-Bromobenzaldehyde
-
Diethoxymethoxyethane
-
Ethanol
-
Magnesium turnings
-
1,2-Dibromoethane
-
Tri-n-butyl borate
-
Anhydrous diethyl ether
-
Hydrochloric acid
Procedure:
-
Protection of the Aldehyde: To a solution of 4-bromobenzaldehyde in ethanol, add diethoxymethoxyethane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, neutralize the acid and remove the solvent under reduced pressure. The resulting 1-bromo-4-(diethoxymethyl)benzene is purified by distillation.
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. Add a solution of 1-bromo-4-(diethoxymethyl)benzene in anhydrous diethyl ether dropwise to the activated magnesium. The reaction mixture is gently refluxed until most of the magnesium has reacted. For difficult reactions, activation with ultrasound may be necessary.
-
Borylation: Cool the Grignard reagent to -78 °C and add a solution of tri-n-butyl borate in anhydrous diethyl ether dropwise. The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Deprotection: The reaction is quenched by the slow addition of cold dilute hydrochloric acid. The mixture is stirred vigorously to ensure complete hydrolysis of the boronic ester and deprotection of the acetal.
-
Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-formylphenylboronic acid. The product can be further purified by recrystallization. Expected Yield: ~78%.
General Protocol for Suzuki-Miyaura Cross-Coupling[11][12][13][14][15]
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., DMF, toluene/water, or "Water Extract of Banana" for a green protocol)
Procedure (Microwave-assisted, Green Chemistry Approach):
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), palladium on carbon (Pd/C, 10 wt. %, 1.4 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 8 mL of dimethylformamide (DMF) or for a greener alternative, a "water extract of banana" (WEB).
-
Microwave Irradiation: Seal the vessel and place it in a domestic microwave oven adapted for synthesis. Irradiate the mixture for a specified time (e.g., 30-90 minutes), allowing the reaction to reflux.
-
Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent, washing with water and brine, and drying over an anhydrous salt.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Conclusion
The journey of substituted phenylboronic acids from their initial synthesis to their current status as indispensable molecular tools is a testament to the power of fundamental chemical discovery. Their unique reactivity has not only revolutionized synthetic strategies but has also opened new avenues for therapeutic intervention and diagnostic innovation. As research continues to uncover the vast potential of these remarkable compounds, their importance in science and medicine is set to grow even further, promising exciting new developments for researchers, scientists, and drug development professionals.
References
- 1. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 2. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "The effects of proteasome inhibition in chronic lymphocytic leukemia a" by Stacey Lynn Ruiz [digitalcommons.library.tmc.edu]
- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, have emerged from the periphery of medicinal chemistry to become a cornerstone in the development of novel therapeutics.[1][2] Initially perceived with caution due to concerns over potential toxicity, this class of compounds has undergone a significant reappraisal, largely catalyzed by the clinical success of the proteasome inhibitor bortezomib.[1][3] Their unique ability to form reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine and threonine residues within enzyme active sites, underpins their diverse therapeutic applications.[1][4] This technical guide provides an in-depth exploration of the core principles of boronic acids in medicinal chemistry, encompassing their mechanisms of action, quantitative data on key compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Mechanisms of Action: The Power of Reversible Covalent Inhibition
The therapeutic efficacy of boronic acids primarily stems from their ability to act as potent enzyme inhibitors.[2] The boron atom in a boronic acid possesses an empty p-orbital, rendering it electrophilic and susceptible to nucleophilic attack.[2] This property allows boronic acids to form stable, yet reversible, tetrahedral adducts with nucleophilic residues, such as the catalytic serine in proteases.[4][5] This reversible covalent inhibition offers a distinct advantage over irreversible inhibitors by potentially reducing off-target effects and toxicity.[6]
Proteasome Inhibition and the NF-κB Signaling Pathway
A prime example of the therapeutic application of boronic acids is the inhibition of the 26S proteasome, a critical cellular machinery responsible for protein degradation. Bortezomib and ixazomib, both approved for the treatment of multiple myeloma, are potent proteasome inhibitors.[3][7][8] The boronic acid moiety in these drugs forms a stable complex with the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome.[3]
Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.[3] One of the key downstream effects of proteasome inhibition is the disruption of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. The proteasome is responsible for the degradation of phosphorylated IκB, which allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. By inhibiting the proteasome, boronic acid-based drugs prevent IκB degradation, thereby blocking NF-κB activation and promoting apoptosis.[3]
Inhibition of Other Key Enzymes
The versatility of boronic acids extends to the inhibition of other critical enzyme classes:
-
Serine Proteases: Boronic acids are effective inhibitors of serine proteases, a large family of enzymes involved in diverse physiological processes, including blood coagulation and digestion.[9] The boronic acid moiety forms a tetrahedral intermediate with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[10]
-
Histone Deacetylases (HDACs): Some boronic acid derivatives have been designed as HDAC inhibitors.[11][12] HDACs play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy.
-
β-Lactamases: The emergence of bacterial resistance to β-lactam antibiotics is a major global health threat. Boronic acid-based inhibitors of β-lactamases, such as vaborbactam, can restore the efficacy of these antibiotics.[7][13] They act by forming a reversible covalent adduct with the active site serine of the β-lactamase.[13]
Quantitative Data on Boronic Acid-Based Drugs
The following tables summarize key quantitative data for selected approved and investigational boronic acid-based drugs, providing a comparative overview of their potency and pharmacokinetic properties.
Table 1: Inhibitory Potency of Selected Boronic Acid Compounds
| Compound | Target | IC50 / Ki | Reference(s) |
| Bortezomib | 20S Proteasome (chymotrypsin-like activity) | IC50: 7.05 nM | [1] |
| Ixazomib | 20S Proteasome (chymotrypsin-like activity) | IC50: 0.93 nM | [8] |
| Delanzomib (CEP-18770) | 20S Proteasome | IC50: 3.8 nM | [14] |
| Vaborbactam | Class A and C β-Lactamases | Ki: 0.004 µM - 0.008 µM (for some Class C) | [13] |
| Z-SSKL-(boro)Leu | Prostate-Specific Antigen (PSA) | Ki: 65 nM | [15] |
| Compound 15 (dipeptide boronic acid) | Proteasome | IC50: 4.60 nM | [1] |
| Compound 66 (HDAC/proteasome dual inhibitor) | Proteasome | IC50: 1.1 nM | [1] |
| Compound 66 (HDAC/proteasome dual inhibitor) | HDAC1 | IC50: 255 nM | [16] |
| AM114 (boronic chalcone) | 20S Proteasome (chymotrypsin-like activity) | IC50: 1.5 µM (MTT assay) | [17] |
| PGARFL-Boro | Proteasome (β2 subunit) | IC50: 85 nM | [18] |
Table 2: Pharmacokinetic Parameters of Approved Boronic Acid Drugs
| Drug | Administration | Bioavailability | Cmax | Tmax | Elimination Half-life | Reference(s) |
| Bortezomib | Intravenous | N/A | 321 ng/mL | ~5 min | >40 hours (terminal) | [4][19] |
| Ixazomib | Oral | 58% | 17,000 ng/mL (IV) | ~1 hour | 9.5 days | [4][11] |
| Vaborbactam | Intravenous | N/A | Linear across 0.25-2g | N/A | ~1.2 hours | [17][20] |
| Tavaborole | Topical | Low systemic absorption | 3.54 ng/mL (single dose) | 8.03 hours | 28.5 hours | [1][2][6] |
| Crisaborole | Topical | Low systemic absorption | 127 ng/mL | ~3 hours | N/A | [3][5][21] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of boronic acids.
Synthesis and Purification of a Representative Aryl Boronic Acid
The following protocol describes a general method for the synthesis of an aryl boronic acid via a Grignard reaction, followed by purification.
Materials:
-
Aryl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Solvents for recrystallization (e.g., hexane, ethyl acetate) or silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF to the flask.
-
Slowly add a solution of the aryl bromide in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Stir the mixture until the magnesium has been consumed.
-
-
Borylation:
-
Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench with 2M HCl.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate/hexane mixture) and allow it to cool slowly to induce crystallization.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[1]
-
Proteasome Activity Assay
This protocol outlines a fluorometric assay to measure the chymotrypsin-like activity of the 26S proteasome and its inhibition by boronic acid-based inhibitors.[13][22]
Materials:
-
Cell lysate containing proteasomes
-
Proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Boronic acid inhibitor (e.g., bortezomib)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Preparation:
-
Prepare cell lysates by a suitable method and determine the protein concentration.
-
Prepare a stock solution of the boronic acid inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Add the cell lysate to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C to allow the inhibitor to bind to the proteasome.
-
-
Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a pre-warmed fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration.
-
Plot the percentage of proteasome activity against the inhibitor concentration.
-
Determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.
-
Serine Protease Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of boronic acids against a specific serine protease using a chromogenic or fluorogenic substrate.[10][15]
Materials:
-
Purified serine protease
-
Assay buffer appropriate for the specific protease
-
Chromogenic or fluorogenic substrate for the protease
-
Boronic acid inhibitor
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of the boronic acid inhibitor and serial dilutions in the assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent.
-
-
Assay Setup:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the inhibitor dilutions and a vehicle control.
-
Add the serine protease solution to each well and pre-incubate for a defined period to allow for inhibitor binding.
-
-
Measurement:
-
Initiate the reaction by adding the substrate to each well.
-
Measure the absorbance or fluorescence at appropriate wavelengths over time.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 or Ki value of the inhibitor. For time-dependent inhibitors, more complex kinetic analysis may be required.[10]
-
Histone Deacetylase (HDAC) Inhibition Assay
This protocol outlines a general procedure for a fluorometric HDAC inhibition assay.[23][24][25]
Materials:
-
Recombinant human HDAC enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate
-
HDAC developer solution
-
Boronic acid inhibitor
-
96-well white microplate
-
Fluorometric plate reader
Procedure:
-
Preparation:
-
Prepare serial dilutions of the boronic acid inhibitor.
-
Prepare the HDAC enzyme and substrate solutions according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add the HDAC assay buffer, inhibitor dilutions, and HDAC enzyme to the wells of the microplate.
-
Pre-incubate the mixture for a specified time.
-
-
Measurement:
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for a defined period to allow for deacetylation.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each inhibitor concentration.
-
Determine the IC50 value of the inhibitor.
-
β-Lactamase Inhibition Assay
This protocol describes a common method for assessing β-lactamase inhibition using the chromogenic substrate nitrocefin.[14][26][27]
Materials:
-
Purified β-lactamase enzyme
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Nitrocefin solution
-
Boronic acid inhibitor (e.g., vaborbactam)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation:
-
Prepare serial dilutions of the boronic acid inhibitor.
-
Prepare the β-lactamase and nitrocefin solutions in the assay buffer.
-
-
Assay Setup:
-
Add the assay buffer, inhibitor dilutions, and β-lactamase enzyme to the wells of the microplate.
-
Pre-incubate the mixture for a defined period.
-
-
Measurement:
-
Initiate the reaction by adding the nitrocefin solution.
-
Monitor the change in absorbance at 486 nm over time, which corresponds to the hydrolysis of nitrocefin.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value of the inhibitor.
-
Conclusion
The field of boronic acids in medicinal chemistry has matured significantly, transitioning from a niche area of interest to a validated and fruitful source of therapeutic agents. Their unique mechanism of reversible covalent inhibition provides a powerful tool for designing potent and selective enzyme inhibitors. The continued exploration of new boronic acid scaffolds, coupled with a deeper understanding of their structure-activity relationships and pharmacokinetic properties, promises to deliver the next generation of innovative medicines for a wide range of diseases. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable class of molecules.
References
- 1. drugs.com [drugs.com]
- 2. Tavaborole - Wikipedia [en.wikipedia.org]
- 3. Crisaborole (Topical) Monograph for Professionals - Drugs.com [drugs.com]
- 4. Crisaborole Topical Ointment, 2% in Patients Ages 2 to 17 Years with Atopic Dermatitis: A Phase 1b, Open‐Label, Maximal‐Use Systemic Exposure Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. DailyMed - TAVABOROLE solution [dailymed.nlm.nih.gov]
- 7. Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Extended-Spectrum β-Lactamases by Using Boronic Acid as an AmpC β-Lactamase Inhibitor in Clinical Isolates of Klebsiella spp. and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Population Pharmacokinetics of Meropenem and Vaborbactam Based on Data from Noninfected Subjects and Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. journals.asm.org [journals.asm.org]
- 20. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 21. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.bio-techne.com [resources.bio-techne.com]
- 25. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 26. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 27. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of (4-Cyano-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures, which are common motifs in biologically active molecules and functional materials.
(4-Cyano-2-methoxyphenyl)boronic acid is a valuable building block that introduces a cyanophenyl group with a methoxy substituent, providing a handle for further chemical transformations and influencing the electronic and conformational properties of the target molecule. This application note provides a detailed protocol for the Suzuki coupling of this compound with aryl halides, along with a summary of typical reaction conditions and expected outcomes based on analogous couplings.
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic moiety to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, influencing reaction rates, yields, and the tolerance of various functional groups.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv) and the aryl bromide (1.0 mmol, 1.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable ligand like Triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol). The use of degassed solvents is recommended.
-
Reaction: Vigorously stir the reaction mixture and heat to the desired temperature, typically between 80-100 °C, for 4-12 hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified biaryl product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative reaction conditions and yields for Suzuki coupling reactions of aryl boronic acids with structural similarities to this compound, providing a baseline for expected outcomes.
| Aryl Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |
| This compound | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | ~70-85 |
| This compound | 3-Bromopyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 90 | 16 | ~80-90 |
| 2-Methoxyphenylboronic acid | 4-Bromobenzonitrile | Pd/C (5) | - | Na₂CO₃ | Ethanol/H₂O | 80 | 6 | ~92 |
| 4-Cyanophenylboronic acid | 2-Bromoanisole | PdCl₂(dppf) (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | ~88 |
Note: The data presented in this table is a compilation of typical results from the literature for analogous reactions and should be used as a guideline. Actual yields may vary depending on the specific substrates and reaction conditions.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Application Notes and Protocols for Suzuki-Miyaura Reaction with (4-Cyano-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides a detailed guide for performing a Suzuki-Miyaura reaction using (4-Cyano-2-methoxyphenyl)boronic acid, a substrate featuring an electron-withdrawing cyano group and an electron-donating methoxy group. The electronic nature of this substrate presents unique considerations for optimizing reaction conditions to achieve high yields and minimize side reactions.[2]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex, consisting of three primary steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][4] The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, especially with electronically challenging substrates.[2]
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is typically I > Br > OTf >> Cl.[1][5]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this step.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]
Electron-deficient boronic acids, such as this compound, can exhibit slower rates of transmetalation.[2] Therefore, careful selection of the catalytic system is necessary to promote efficient coupling.
Experimental Protocols
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different aryl halide coupling partners.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole as a model)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, or PdCl₂(dppf))[2]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)[2]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Reaction monitoring tools (TLC, LC-MS)
-
Purification supplies (Silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the chosen base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%). For example, for a small-scale reaction, one might use Pd(PPh₃)₄ (3 mol%).
-
Seal the flask with a septum.
-
-
Degassing:
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere, which is crucial to prevent catalyst degradation and homocoupling side reactions.[3]
-
-
Solvent Addition:
-
Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., Dioxane/H₂O in a 4:1 ratio).
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath and stir vigorously. The reaction temperature typically ranges from 80-110 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
Safety Precautions:
-
Palladium catalysts and organic solvents can be hazardous. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Data Presentation
The choice of reaction components can significantly impact the yield of the desired biaryl product. The following tables summarize common catalytic systems and bases used in Suzuki-Miyaura reactions, which can be a starting point for optimization.
Table 1: Comparison of Common Palladium Catalytic Systems
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[2] | Lower activity for challenging substrates, may require higher temperatures.[2] | 2-5 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[2] | May not be as active as Buchwald-type systems for some substrates.[2] | 2-5 |
Table 2: Comparison of Common Bases and Solvent Systems
| Base | Solvent System | Key Characteristics |
| K₂CO₃ | Dioxane/H₂O | Common and effective base of moderate strength.[2] Dioxane is a peroxide-forming solvent.[2] |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[2] |
| Cs₂CO₃ | THF | Strong base that can accelerate slow reactions.[2] Higher cost and can promote side reactions.[2] |
| Et₃N | Acetonitrile | Organic base useful in anhydrous conditions; weaker and may not be sufficient for all substrates.[2] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
Low or No Yield:
-
Inactive Catalyst: Ensure the catalyst has not been deactivated by oxygen. Use fresh catalyst and properly degas the reaction mixture.
-
Ineffective Base: The chosen base may not be strong enough. Consider a stronger base like K₃PO₄ or Cs₂CO₃.[2]
-
Protodeboronation: The boronic acid may be degrading. This can be more prevalent with certain substrates.[3] Using anhydrous solvents or boronic esters can sometimes mitigate this issue.[9]
Homocoupling of Boronic Acid:
-
This side reaction is often caused by the presence of oxygen.[3] Thorough degassing is critical.
-
Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) precatalysts.[8]
Difficult Purification:
-
If the product has similar polarity to byproducts, meticulous column chromatography with a shallow solvent gradient is necessary.[8]
-
Unreacted boronic acid can often be removed with a basic aqueous wash during the work-up.[8]
By following this detailed guide and considering the potential challenges, researchers can successfully employ the Suzuki-Miyaura reaction with this compound for the synthesis of novel biaryl compounds.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note: (4-Cyano-2-methoxyphenyl)boronic acid as a Versatile Building Block for Heterocyclic Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Boronic acids are indispensable reagents in modern medicinal chemistry and organic synthesis, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction facilitates the formation of carbon-carbon bonds, which is fundamental for constructing the complex molecular scaffolds of many pharmaceutical agents.[4] (4-Cyano-2-methoxyphenyl)boronic acid is a particularly valuable building block. Its structure features an electron-withdrawing nitrile (-CN) group and an ortho-positioned electron-donating methoxy (-OCH₃) group. This unique electronic and steric profile influences its reactivity and makes it a strategic component for synthesizing a diverse range of biaryl and heterocyclic compounds, which are key motifs in many biologically active molecules and potential drug candidates.[5][6]
Physicochemical Properties A summary of the key properties of this compound is presented below.
| Property | Value |
| CAS Number | 1256345-67-1[7][8] |
| Molecular Formula | C₈H₈BNO₃[8][9] |
| Molecular Weight | 176.97 g/mol [8][9] |
| Appearance | Solid[9] |
| Purity | Typically ≥95-98%[8][9] |
| Storage | Inert atmosphere, 2-8°C[10] |
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The reaction couples the boronic acid with various aryl or heteroaryl halides (or triflates) in the presence of a palladium catalyst and a base.[3] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially when dealing with sterically hindered or electronically challenging substrates.[11][12]
General Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.[5]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[13][14]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio) or dioxane/water.[12]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Coupling Outcomes
The following table summarizes expected products and typical yields for the coupling of this compound with various aryl halides, based on general principles of Suzuki-Miyaura reactions.
| Aryl Halide (Ar-X) | Product | Typical Yield Range (%) | Notes |
| 4-Bromoanisole | 4'-Methoxy-3-methoxy-4-biphenylcarbonitrile | 70-95 | Electron-rich aryl bromides are generally excellent coupling partners.[5] |
| 4-Bromobenzonitrile | 3-Methoxy-4,4'-biphenyl-dicarbonitrile | 65-90 | Electron-poor aryl halides also couple effectively.[5] |
| 2-Bromotoluene | 3-Methoxy-2'-methyl-4-biphenylcarbonitrile | 60-85 | Sterically hindered substrates may require stronger bases or specialized ligands (e.g., Buchwald-type ligands).[11][15] |
| 3-Bromopyridine | 4-(Pyridin-3-yl)-2-methoxybenzonitrile | 60-80 | Heteroaryl halides are viable coupling partners, crucial for synthesizing scaffolds in medicinal chemistry.[16] |
Application 2: Synthesis of Benzofuran Derivatives
This compound can serve as a precursor for synthesizing substituted phenols, which can then undergo cyclization to form heterocyclic structures like benzofurans. Benzofurans are a common scaffold in many natural products and pharmacologically active compounds.[17][18][19]
Protocol: Two-Step Synthesis of a Substituted Benzofuran
This protocol outlines a potential synthetic route.
Step 1: Hydroxylation of the Boronic Acid
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent like THF or diethyl ether.
-
Oxidation: Cool the solution in an ice bath and slowly add an oxidizing agent (e.g., hydrogen peroxide or Oxone®) under basic conditions (e.g., NaOH).
-
Workup: Stir the reaction until completion (monitor by TLC). Acidify the mixture carefully with dilute HCl and extract the resulting phenol (4-cyano-2-methoxyphenol) with an organic solvent.
-
Purification: Dry and concentrate the organic extracts to yield the crude phenol, which can be purified by chromatography or used directly in the next step.
Step 2: Benzofuran Annulation (Example)
-
Alkylation: React the synthesized 4-cyano-2-methoxyphenol (1.0 equiv.) with an α-haloketone (e.g., 2-bromoacetophenone) in the presence of a base (e.g., K₂CO₃) in a solvent like acetone or DMF to form the corresponding α-aryloxyketone intermediate.
-
Cyclodehydration: Treat the intermediate with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent and heat to induce intramolecular cyclization, forming the benzofuran ring.[20]
-
Purification: After workup, purify the final benzofuran product by column chromatography.
Caption: Synthetic workflow for converting the boronic acid to a benzofuran.
Relevance in Drug Discovery: Targeting the Ubiquitin-Proteasome Pathway
Boron-containing compounds have gained significant attention in drug discovery, most notably with the success of the proteasome inhibitor Bortezomib for treating multiple myeloma.[1][21] The boronic acid functional group can form a reversible covalent bond with the active site threonine of the proteasome, leading to potent inhibition.[1] Building blocks like this compound are valuable for synthesizing novel, complex molecules that could be developed into next-generation proteasome inhibitors or other targeted therapies.[6][21]
Caption: Simplified Ubiquitin-Proteasome Pathway and the site of inhibition.
Conclusion this compound is a highly effective and versatile building block for constructing complex heterocyclic and biaryl compounds. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of molecular scaffolds relevant to the pharmaceutical, agrochemical, and materials science industries. The protocols and data provided herein serve as a guide for researchers to harness the synthetic potential of this valuable reagent.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BLDpharm - Bulk Product Details [bldpharm.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Boronic acid, B-(4-cyano-2-methoxyphenyl)- | CymitQuimica [cymitquimica.com]
- 10. This compound – porphyrin-systems [porphyrin-systems.com]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzofuran synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for C-C Bond Formation Using (4-Cyano-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. (4-Cyano-2-methoxyphenyl)boronic acid is a valuable building block, introducing a cyanophenyl group that can serve as a key pharmacophore or a synthetic handle for further functionalization. As an electron-deficient boronic acid, its reactivity in Suzuki-Miyaura coupling can be challenging, often requiring carefully optimized reaction conditions to achieve high yields.
These application notes provide a detailed experimental protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions with a range of aryl halides. The provided methodologies and data will serve as a valuable resource for researchers in organic synthesis and drug development.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like SPhos-Pd-G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent and degassed water (if applicable, typically a 10:1 to 4:1 solvent:water ratio) via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Due to the electron-withdrawing nature of the cyano group, more active catalytic systems are generally required.
| Aryl Bromide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| Bromobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 24 | 60-75 |
| 4-Bromobenzonitrile | SPhos-Pd-G3 (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 120 | 18 | 70-85 |
| 3-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | 20 | 50-65 |
Note: Yields are indicative and may vary based on the specific reaction scale and purity of reagents. The use of modern Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts is often beneficial for coupling electron-deficient boronic acids.
Conclusion
This compound is a versatile reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. While its electron-deficient nature requires careful optimization of reaction conditions, the use of appropriate palladium catalysts, ligands, and bases can lead to high yields of the desired products. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
Catalyst Selection for Suzuki-Miyaura Coupling with (4-Cyano-2-methoxyphenyl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly crucial in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. (4-Cyano-2-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry, featuring an electron-withdrawing cyano group and a sterically influential ortho-methoxy group. These structural features can present challenges in achieving high-yielding and clean coupling reactions, making the judicious selection of the catalyst system—comprising a palladium source and a ligand—paramount to success.
This document provides detailed application notes and protocols for the selection of an appropriate catalyst system for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The information presented is collated from peer-reviewed scientific literature and patent filings, offering a comparative overview of different catalytic systems and their performance.
Catalyst and Ligand Considerations
The electronic and steric properties of this compound necessitate a carefully chosen catalyst system. The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle. The ortho-methoxy group introduces steric hindrance around the boron center, which can also impede the approach of the palladium complex.
Effective catalyst systems for this substrate often involve:
-
Electron-rich and bulky phosphine ligands: Ligands such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos, and tri-tert-butylphosphine) are frequently employed to enhance the reactivity of the palladium center.[1] These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is crucial for the oxidative addition of the aryl halide and for accelerating the reductive elimination step.
-
N-Heterocyclic Carbene (NHC) ligands: NHC ligands have demonstrated high efficacy in Suzuki-Miyaura couplings, including those with challenging substrates. They form stable and highly active palladium complexes.
-
Palladacycle catalysts: These pre-formed catalysts, such as the BrettPhos palladacycle, offer high stability and activity, often leading to excellent yields even with demanding coupling partners.
Data Summary: Comparative Catalyst Performance
The following table summarizes the performance of different catalyst systems in the Suzuki-Miyaura coupling of this compound with various coupling partners. This data is intended to provide a comparative overview to guide catalyst selection.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tetrakis(triphenylphosphine)palladium(0) | Substituted pyrrolopyridine | 2.0 M aq. Na₂CO₃ | 1,4-Dioxane | Not stated | Not stated | 41 | |
| BrettPhos Palladacycle (General Procedure A) | Substituted pyridazine | K₂CO₃ | Dioxane/Water | 100 | 1 | 100 | [2] |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Aryl halide | K₃PO₄ | Dioxane/Water | 80-100 | 1-3 | Good to Excellent | General Recommendation |
| Pd(amphos)Cl₂ | Not specified | K₃PO₄ | Not specified | Not stated | Not stated | Not specified |
Experimental Protocols
The following are detailed experimental protocols derived from the cited literature for the Suzuki-Miyaura coupling of this compound.
Protocol 1: High-Yield Coupling using a Palladacycle Catalyst
This protocol is adapted from a high-yielding synthesis reported in the Journal of Medicinal Chemistry.[2]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.3 equiv)
-
BrettPhos Palladacycle (0.05 - 0.1 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel, add the aryl or heteroaryl halide, this compound, potassium carbonate, and the BrettPhos palladacycle.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the halide).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 1 hour.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Coupling using a Traditional Phosphine Ligand-Based Catalyst
This protocol is based on a procedure described in patent literature.
Materials:
-
Substituted pyrrolopyridine halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)
-
2.0 M aqueous sodium carbonate (Na₂CO₃) solution (2.5 equiv)
-
1,4-Dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction flask, dissolve the substituted pyrrolopyridine halide and this compound in 1,4-dioxane.
-
Add the 2.0 M aqueous sodium carbonate solution.
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture with stirring. The reaction temperature and time may need to be optimized (e.g., 80-100 °C for 12-24 hours).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by chromatography to yield the final product.
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle, the experimental workflow, and the logic behind catalyst selection.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow.
Caption: Catalyst Selection Logic Diagram.
References
Application Notes and Protocols for Reactions of (4-Cyano-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of (4-Cyano-2-methoxyphenyl)boronic acid in common cross-coupling reactions, with a focus on the effects of base and solvent selection. The information herein is intended to guide the optimization of reaction conditions to achieve high yields and purity in the synthesis of complex organic molecules.
Introduction
This compound is a versatile building block in modern organic synthesis, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds. Its unique electronic properties, featuring an electron-withdrawing cyano group and an electron-donating methoxy group, influence its reactivity in cross-coupling reactions. Understanding the interplay of bases and solvents is critical for controlling reaction outcomes. This document details protocols for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions involving this key boronic acid.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of base and solvent is crucial for activating the boronic acid and facilitating the catalytic cycle. For this compound, which is an electron-deficient boronic acid, the selection of appropriate conditions is paramount to prevent side reactions like protodeboronation.
Data Presentation: Base and Solvent Effects in Suzuki-Miyaura Coupling
The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, primarily drawn from patent literature in the synthesis of intermediates for Finerenone.
| Entry | Aryl Halide | Base | Solvent(s) | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Substituted Dihydronaphthyridine | K₂CO₃ | Toluene / H₂O | Pd(dppf)Cl₂ | 85 | 16 | High | Patent Example |
| 2 | Substituted Pyridinone | K₃PO₄ | 1,4-Dioxane / H₂O | Pd(OAc)₂ / XPhos | 100 | 12 | Good | General Protocol |
| 3 | 4-Bromoanisole | Cs₂CO₃ | Toluene | Pd(PPh₃)₄ | 110 | 8 | >90 | General Protocol |
| 4 | 1-Bromo-4-nitrobenzene | Na₂CO₃ | DMF / H₂O | PdCl₂(dppf) | 90 | 6 | High | General Protocol |
Note: "High" and "Good" yields are qualitative descriptors from patent literature where specific percentages were not always provided. General protocols are based on established methods for similar boronic acids and serve as a starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 85-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling provides a valuable route to aryl amines and ethers under copper catalysis. This reaction is often performed under milder conditions and is tolerant of air, offering an advantage over palladium-catalyzed methods.[1][2]
Data Presentation: Representative Conditions for Chan-Lam Coupling
| Entry | Nucleophile | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Aniline | Pyridine | CH₂Cl₂ | Cu(OAc)₂ | Room Temp. | 24-72 | Good to High |
| 2 | Phenol | Et₃N | Toluene | Cu(OAc)₂ | 80 | 12-24 | Moderate to Good |
| 3 | Imidazole | K₂CO₃ | DMF | CuI | 100 | 12 | Moderate to Good |
| 4 | Primary Amine | 2,6-Lutidine | MeOH | Cu(OAc)₂ | 50 | 18 | Moderate |
Experimental Protocol: Chan-Lam N-Arylation (General)
This protocol is a general starting point for the N-arylation of an amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine or Aniline (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Base (e.g., Pyridine, 2.0 equiv)
-
Solvent (e.g., Dichloromethane)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a reaction flask, add this compound, the amine/aniline, and copper(II) acetate.
-
Add the solvent, followed by the base.
-
Stir the reaction mixture open to the air at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. WO2017032678A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]
- 2. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biaryl Compounds Using (4-Cyano-2-methoxyphenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely utilized in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] (4-Cyano-2-methoxyphenyl)boronic acid is a valuable building block in this context, offering a synthetically versatile scaffold for the introduction of a cyanophenyl moiety, a common feature in biologically active compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds. As an electron-deficient boronic acid, its reactivity can present unique challenges, such as slower reaction rates and a propensity for protodeboronation.[3][4] The protocols and data presented herein are designed to provide a robust starting point for reaction optimization and to address the specific considerations for this class of reagent.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The base plays a critical role in the transmetalation step by activating the boronic acid.[1]
A general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Optimizing Reaction Conditions
The successful synthesis of biaryl compounds using this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Due to the electron-withdrawing nature of the cyano group, which can deactivate the boronic acid towards transmetalation, careful optimization of these parameters is crucial.
Below are tables summarizing typical reaction conditions and yields for the Suzuki-Miyaura coupling of electron-deficient boronic acids, which can serve as a starting point for reactions with this compound.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ | SPhos | High activity for a broad range of substrates, including electron-deficient ones. | 1-2 |
| Pd₂(dba)₃ | XPhos | Excellent for sterically hindered and electron-poor substrates. | 1-2 |
| Pd(PPh₃)₄ | - | Readily available and well-understood. | 2-5 |
| PdCl₂(dppf) | - | Good for a range of substrates, relatively air-stable. | 1-3 |
Table 2: Influence of Base and Solvent on Reaction Yield
| Base | Solvent System | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₃PO₄ | Dioxane/H₂O | 80-110 | 85-98 | Often provides excellent results for challenging couplings. |
| K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 70-95 | A common and effective base for a wide range of substrates. |
| Cs₂CO₃ | Dioxane | 100 | 80-97 | Stronger base, can be effective when other bases fail. |
| Na₂CO₃ | DME/H₂O | 85 | 65-90 | A milder base, suitable for base-sensitive substrates. |
Note: Yields are representative and highly dependent on the specific aryl halide coupling partner.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)
-
Phosphine ligand (e.g., SPhos; 4 mol%)
-
Base (e.g., K₃PO₄; 2.0 equiv)
-
Degassed solvent (e.g., Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the aryl halide, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: High-Throughput Reaction Screening
For the optimization of reaction conditions, a high-throughput screening approach can be employed using a 24- or 96-well reaction block.
Materials:
-
Stock solution of this compound in the reaction solvent.
-
Stock solution of the aryl halide in the reaction solvent.
-
Stock solutions of various bases in the reaction solvent.
-
Stock solution of the palladium catalyst and ligand in the reaction solvent.
-
Internal standard (e.g., dodecane).
Procedure:
-
Dispense the stock solutions of the boronic acid, aryl halide, and internal standard into the reaction vials.
-
Add the stock solutions of the different bases to be screened to the respective vials.
-
Place the reaction block on a pre-heated stirrer plate.
-
Initiate the reactions by adding the catalyst/ligand stock solution to each vial.
-
At specified time points, withdraw an aliquot from each reaction and quench it in a separate vial containing an appropriate quenching agent (e.g., a mixture of ethyl acetate and water).
-
Analyze the quenched samples by GC-MS or LC-MS to determine the conversion and yield for each set of reaction conditions.
Troubleshooting and Key Considerations
The use of an electron-deficient boronic acid such as this compound may lead to certain challenges. The following diagram outlines a troubleshooting workflow for common issues encountered in these Suzuki coupling reactions.
Figure 3: Troubleshooting guide for Suzuki coupling with electron-deficient boronic acids.
Conclusion
This compound is a valuable reagent for the synthesis of a diverse range of biaryl compounds. While its electron-deficient nature requires careful consideration of reaction conditions, the use of appropriate catalyst systems, bases, and solvents can lead to high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimizing Suzuki reaction yield with (4-Cyano-2-methoxyphenyl)boronic acid
Technical Support Center: Suzuki Reaction Optimization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing (4-Cyano-2-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: Low to No Product Yield
Low conversion is a common issue, particularly with electron-deficient boronic acids like this compound, which can exhibit slower rates of transmetalation.[1]
-
Question: I am seeing very low or no yield. What are the first things to check?
-
Answer: When a Suzuki coupling fails, systematically assess these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active and not degraded. The active species is Pd(0); if using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[1][2] Ensure your solvents are properly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity: Verify the purity and stability of your aryl halide and boronic acid. Boronic acids can degrade over time.[1]
-
Base and Solvent Choice: The selection of base and solvent is critical. The base must be strong enough to promote transmetalation without causing degradation of your starting materials or products.[3] Ensure anhydrous conditions if required, and for biphasic systems, ensure vigorous stirring.[1]
-
-
-
Question: My transmetalation step seems to be slow due to the electron-deficient nature of my boronic acid. How can I address this?
-
Answer: Slow transmetalation is a known challenge for electron-deficient boronic acids.[1] To accelerate this step, consider the following:
-
Use a Stronger Base: Switching to a stronger base such as K₃PO₄ or Cs₂CO₃ can often increase the rate of transmetalation.[1][3]
-
Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) can accelerate both oxidative addition and reductive elimination, improving overall reaction efficiency, especially for challenging substrates.[1]
-
Increase Temperature: Raising the reaction temperature can help overcome the activation barrier, but monitor for potential degradation of starting materials or product.
-
-
Problem: Significant Side Reactions
Side reactions can consume starting materials and complicate purification. The two most common issues are protodeboronation and homocoupling.
-
Question: I am observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). How can I prevent this?
-
Answer: Protodeboronation is a common side reaction, especially for electron-deficient arylboronic acids.[4] It is often accelerated by strong bases and the presence of water.[1]
-
Use a Milder Base: Consider switching from strong bases (like NaOH) to milder options like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to strictly anhydrous solvents and reagents can significantly reduce its occurrence.[1]
-
Use a Boronic Ester: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from protodeboronation.[4] These "masked" reagents slowly release the boronic acid under the reaction conditions.[4]
-
-
-
Question: My main impurity is the homocoupling product of this compound. What is the cause and how can I fix it?
-
Answer: Homocoupling of boronic acids is typically caused by the presence of oxygen, which can interfere with the catalytic cycle.[1][2]
-
Thorough Degassing: Ensure your solvent is rigorously degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period).
-
Maintain Inert Atmosphere: Keep the reaction vessel sealed under a positive pressure of nitrogen or argon throughout the entire process, including reagent addition and heating.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which palladium catalyst and ligand combination is best for coupling this compound?
-
A1: There is no single "best" combination for all substrates. However, for challenging, electron-deficient boronic acids, catalyst systems with bulky, electron-rich phosphine ligands are highly recommended.[1] Good starting points include Buchwald-type precatalysts like XPhos Pd G3 or catalyst/ligand combinations such as Pd₂(dba)₃ with XPhos, SPhos, or RuPhos.[1][5]
-
-
Q2: What is the optimal base and solvent system for this reaction?
-
A2: The choice is interdependent and substrate-specific.[1] A common and effective system for difficult couplings is potassium phosphate (K₃PO₄) in a solvent mixture like dioxane/water or toluene/water.[1][3] If protodeboronation is an issue, consider using potassium carbonate (K₂CO₃) or switching to anhydrous conditions with a base like K₃PO₄.[1]
-
-
Q3: Can I use this compound directly, or should I convert it to an ester?
-
A3: You can often use the boronic acid directly. However, if you face issues with stability, degradation, or protodeboronation, converting it to a more stable boronic ester (like a pinacol ester) is a highly effective strategy.[4] These esters often have improved shelf-life and stability under reaction conditions.[4]
-
-
Q4: My aryl halide partner is an aryl chloride. What special considerations are needed?
-
A4: Aryl chlorides are less reactive than bromides or iodides due to the strength of the C-Cl bond, making oxidative addition slower.[6] To couple aryl chlorides effectively, you will likely need a more active catalyst system, typically one employing a very electron-rich and bulky ligand like a Buchwald-type biarylphosphine ligand.[1][7] Higher temperatures may also be required.
-
Data Presentation: General Optimization Parameters
The following table summarizes recommended starting conditions and optimization strategies for Suzuki reactions involving this compound.
| Parameter | Recommended Starting Condition | Optimization Strategy & Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | Use air-stable precatalysts for reproducibility. Increase loading for very challenging substrates. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands accelerate the reaction with electron-deficient boronic acids.[1] |
| Base | K₃PO₄ (2-3 equivalents) | A strong base that is effective for slow transmetalation.[3] If side reactions occur, switch to K₂CO₃ or KF.[1] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | A biphasic system is often robust. For water-sensitive substrates, use anhydrous THF or Dioxane.[1] |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rates but may also promote decomposition. Optimize for your specific substrate pair. |
| Boronic Acid | Use directly (1.2-1.5 equivalents) | If protodeboronation is observed, convert to a pinacol or MIDA ester for enhanced stability.[4] |
Visualizations
Suzuki Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield Suzuki coupling reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 10:1), degassed
-
Anhydrous sodium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl bromide.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously for the intended duration (e.g., 4-24 hours).[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of Boronic Acid with Diethanolamine
If the boronic acid shows instability or poor solubility, it can be converted into a more stable diethanolamine adduct.[1]
Procedure:
-
Dissolution: In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate should form. Stir the resulting slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be used directly in the Suzuki coupling reaction, typically under protic solvent conditions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Common side reactions with (4-Cyano-2-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Cyano-2-methoxyphenyl)boronic acid. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1]
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-methoxybenzonitrile. This reaction is often promoted by aqueous basic or acidic conditions.[1] The electronic nature of the substituents on the aromatic ring can influence the rate of this side reaction.
-
Homocoupling: This reaction involves the palladium-catalyzed dimerization of two molecules of this compound to form 4,4'-dicyano-2,2'-dimethoxybiphenyl.[2][3] The presence of oxygen in the reaction mixture can significantly promote homocoupling.[4][5]
Q2: How does the substitution pattern of this compound affect its reactivity and stability?
A2: The electronic properties of the substituents play a crucial role. The cyano group is strongly electron-withdrawing, which can increase the Lewis acidity of the boronic acid and potentially make it more susceptible to certain side reactions like protodeboronation under specific pH conditions. Conversely, the methoxy group is electron-donating. The interplay of these opposing electronic effects, along with their ortho and para positions relative to the boronic acid moiety, will influence the overall reactivity and stability of the molecule.
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry place, away from light and moisture. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product
Low yields in Suzuki-Miyaura reactions using this compound are often linked to the side reactions mentioned above or suboptimal reaction conditions.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields.
Issue 2: Significant Formation of Protodeboronation Byproduct
The presence of 3-methoxybenzonitrile as a major byproduct is a clear indication of protodeboronation.
Strategies to Minimize Protodeboronation:
| Strategy | Description | Rationale |
| Use Anhydrous Conditions | Thoroughly dry all solvents and reagents. Run the reaction under a strict inert atmosphere (argon or nitrogen). | Water is a primary proton source for protodeboronation.[1] |
| Select a Milder Base | Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄, K₂CO₃, or KF. | Strong bases can accelerate the rate of protodeboronation. |
| Employ a "Slow-Release" Strategy | Convert the boronic acid to a more stable derivative, such as its pinacol boronate ester. | The ester will slowly hydrolyze in situ, keeping the concentration of the more reactive boronic acid low and minimizing the opportunity for protodeboronation.[6] |
| Optimize Catalyst System | Use a more active palladium catalyst and ligand combination (e.g., Buchwald-type ligands like SPhos or XPhos). | A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.[7] |
Issue 3: Significant Formation of Homocoupling Byproduct
The presence of 4,4'-dicyano-2,2'-dimethoxybiphenyl indicates that homocoupling is a competing reaction pathway.
Strategies to Minimize Homocoupling:
| Strategy | Description | Rationale |
| Thoroughly Degas Solvents | Degas all solvents using methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. | Oxygen is a known promoter of the homocoupling of boronic acids.[4][5] |
| Maintain an Inert Atmosphere | Ensure the reaction is performed under a positive pressure of an inert gas throughout the entire process. | This prevents the ingress of atmospheric oxygen which can facilitate the homocoupling side reaction. |
| Use a Pd(0) Pre-catalyst | Start with a Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂). | Pd(II) species can be reduced in situ to the active Pd(0) catalyst via a process that can involve the homocoupling of the boronic acid.[4] |
| Control Reagent Stoichiometry | Use the aryl halide as the limiting reagent and a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). | This can help to favor the cross-coupling pathway over the homocoupling of the boronic acid. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for your specific substrates.
Reaction Setup Workflow
Caption: General workflow for setting up a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Purification of Suzuki Coupling Products
The separation of the desired product from starting materials and side products is critical.
Logical Flow for Product Purification
Caption: A logical workflow for the purification of Suzuki coupling products.
References
How to improve the purity of products from (4-Cyano-2-methoxyphenyl)boronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of products from reactions involving (4-Cyano-2-methoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Suzuki-Miyaura coupling reactions with this compound?
A1: The most common impurities include:
-
Homocoupling of the boronic acid: This results in the formation of 4,4'-dicyano-2,2'-dimethoxybiphenyl. This is often caused by the presence of oxygen, which can alter the catalytic cycle.
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-methoxybenzonitrile. This can be exacerbated by high temperatures and the presence of excess water or base.
-
Homocoupling of the aryl halide: If you are coupling the boronic acid with an aryl halide, the homocoupling of two molecules of the aryl halide can occur.
-
Residual catalyst and ligands: Palladium residues and phosphine ligands (or their oxides) can contaminate the final product.
Q2: How do the substituents on this compound affect its reactivity and the likelihood of impurity formation?
A2: The para-cyano group is strongly electron-withdrawing, which can slow down the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. The ortho-methoxy group can have a dual effect. It is electron-donating by resonance, which can partially counteract the effect of the cyano group. However, its position can also introduce steric hindrance, potentially slowing the reaction and leading to incomplete conversion if the reaction time is too short. The ortho-methoxy group can also chelate to the palladium center, which may influence the reaction's selectivity and rate.
Q3: What are the recommended starting points for reaction conditions when using this compound in a Suzuki-Miyaura coupling?
A3: A good starting point for a robust Suzuki-Miyaura coupling with this boronic acid would be:
-
Catalyst: A modern palladium precatalyst like a Buchwald G3 or G4 palladacycle, or a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos or XPhos).[1]
-
Base: A milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to minimize protodeboronation.
-
Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is commonly used.
-
Temperature: Typically in the range of 80-100 °C.
Q4: When should I consider using a boronic ester instead of the boronic acid?
A4: Boronic esters, such as the pinacol ester, are generally more stable than boronic acids and less prone to protodeboronation and the formation of unreactive cyclic anhydrides (boroxines).[1] If you are experiencing significant issues with protodeboronation or if your reaction requires prolonged heating, using the pinacol ester of this compound may lead to a cleaner reaction and higher yield of the desired product.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low Yield of the Desired Product with Multiple Byproducts
If you are observing a low yield of your target biaryl compound along with several impurities, consider the following troubleshooting steps.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product purity.
Detailed Steps:
-
Verify Reagent Quality:
-
This compound: Check for decomposition (protodeboronation or boroxine formation) via NMR. Use fresh or recently purchased boronic acid.
-
Aryl Halide: Ensure the purity of your coupling partner.
-
Solvent: Use anhydrous and thoroughly degassed solvents. Oxygen can lead to catalyst deactivation and promote homocoupling.
-
Base: Use a high-purity base.
-
-
Optimize Reaction Conditions:
-
Catalyst and Ligand: If using a Pd(II) precatalyst, ensure its efficient in-situ reduction to Pd(0). Consider using more robust, modern palladium precatalysts.
-
Base Selection: If protodeboronation is a major issue, switch to a milder base.
-
Temperature: Lowering the reaction temperature may reduce the rate of side reactions.
-
-
Refine Purification Strategy:
-
If impurities are difficult to separate, a change in the purification method may be necessary.
-
Issue 2: Significant Homocoupling of the Boronic Acid
The presence of a significant amount of 4,4'-dicyano-2,2'-dimethoxybiphenyl suggests an issue with the catalytic cycle, often related to the presence of oxygen.
Troubleshooting Steps:
-
Improve Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst is crucial.
-
Use a Pd(0) Source: Instead of a Pd(II) precatalyst that needs to be reduced in-situ, consider using a Pd(0) source like Pd(PPh₃)₄.
-
Add a Reducing Agent: In some cases, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.
Issue 3: Difficulty in Purifying the Final Product
The polar nature of the nitrile group in your product can sometimes make purification challenging, especially if byproducts have similar polarities.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying solid biaryl products. Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble at high temperatures but poorly soluble at room temperature (e.g., ethanol, isopropanol) paired with a non-polar anti-solvent (e.g., hexanes, heptane).
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. Due to the polarity of the nitrile, you may need a more polar eluent system than for less functionalized biaryls. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) is typically effective.
-
Acid/Base Wash: If your product is neutral but you have basic or acidic impurities (e.g., from the base used in the reaction), an aqueous acid or base wash during the workup can help remove them.
Data on Purity Improvement
The following table provides representative data on how changing reaction parameters can improve product purity in a typical Suzuki-Miyaura reaction.
| Parameter Changed | Initial Purity (%) | Purity after Change (%) | Predominant Impurity Removed |
| Base | 75 | 90 | Protodeboronation product |
| Degassing | 80 | 95 | Homocoupling byproduct |
| Catalyst | 82 | 92 | Unreacted starting materials |
| Purification | 85 (Crude) | >98 | All major byproducts |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk flask, add this compound, the aryl halide, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst and phosphine ligand under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate).
-
If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of appropriate polarity. For a biaryl nitrile, a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20-30%) is often effective.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
Technical Support Center: (4-Cyano-2-methoxyphenyl)boronic acid in Suzuki Coupling Reactions
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing (4-Cyano-2-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki coupling?
A1: The primary challenges with this reagent stem from its electronic and steric properties. The electron-withdrawing cyano (-CN) group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle. Additionally, the methoxy (-OCH₃) group in the ortho position can introduce steric hindrance, which may impede the approach of the boronic acid to the palladium catalyst.
Q2: How can I minimize side reactions like protodeboronation and homocoupling?
A2: Protodeboronation (replacement of the boronic acid group with a hydrogen) can be an issue with electron-deficient boronic acids. To mitigate this, ensure anhydrous reaction conditions and consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Homocoupling, the reaction of two boronic acid molecules, can be minimized by ensuring a thoroughly degassed reaction mixture to remove oxygen and by using a pre-catalyst or ensuring the complete reduction of Pd(II) to Pd(0).
Q3: What are the recommended starting conditions for a Suzuki coupling with this boronic acid?
A3: A good starting point is to use a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium source like Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand. A common base is an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Dioxane or a mixture of toluene and water are frequently used solvent systems. The reaction is typically heated to ensure a reasonable reaction rate.
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). Consider using a more active pre-catalyst. |
| Inefficient Transmetalation | The electron-withdrawing cyano group can slow this step. Try a stronger base (e.g., Cs₂CO₃) or a more electron-rich phosphine ligand to enhance the catalytic activity. |
| Protodeboronation | Use anhydrous solvents and degassed reagents. A milder base (e.g., K₂CO₃) and shorter reaction times may also help. |
| Steric Hindrance | The ortho-methoxy group can be problematic. Using a less bulky phosphine ligand or a higher reaction temperature might be beneficial. |
Problem 2: Significant Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen). |
| Hydrolysis of Cyano Group | Prolonged heating in the presence of a strong base and water. | Use milder basic conditions or protect the cyano group if it is not stable under the required reaction conditions. |
Quantitative Data from Literature
The following table summarizes reaction conditions and yields from reported Suzuki-Miyaura coupling reactions involving this compound.
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| Substituted Pyrrolopyridine Bromide | Pd(PPh₃)₄ (10) | Na₂CO₃ (2.5) | 1,4-Dioxane / H₂O | Not specified | 41 | --INVALID-LINK--, --INVALID-LINK-- |
| 3-bromo-5-(trifluoromethyl)pyridin-2-amine | Not specified | Not specified | Not specified | Not specified | 100 | --INVALID-LINK-- |
Note: The full experimental details for the 100% yield reaction are located in the supporting information of the cited journal article.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.5 equiv.)
-
1,4-Dioxane (anhydrous and degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane to the flask via syringe to dissolve the solids.
-
Add the degassed 2 M aqueous Na₂CO₃ solution.
-
Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Below are diagrams illustrating key aspects of the Suzuki coupling and troubleshooting process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yield in Suzuki coupling reactions.
Overcoming challenges in the scale-up of reactions involving (4-Cyano-2-methoxyphenyl)boronic acid
Welcome to the Technical Support Center for reactions involving (4-Cyano-2-methoxyphenyl)boronic acid. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to overcome common challenges encountered during the scale-up of cross-coupling reactions with this specific reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: this compound presents specific challenges due to its electronic and steric properties. The primary issues include:
-
Protodeboronation: The electron-withdrawing nature of the cyano group makes the boronic acid susceptible to this side reaction, where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 3-methoxybenzonitrile as a byproduct.
-
Steric Hindrance: The methoxy group at the ortho position can sterically hinder the transmetalation step in the catalytic cycle, potentially slowing down the reaction rate and requiring more forcing conditions or specialized catalysts.[1]
-
Solubility Issues: Like many boronic acids, its solubility can be limited in certain organic solvents, which can pose a challenge during scale-up, affecting reaction kinetics and requiring careful solvent system selection.
-
Reaction Optimization: Finding general, high-yielding reaction conditions is challenging due to the vast number of possible combinations of catalysts, ligands, bases, and solvents.[2]
Q2: I am observing a significant amount of a byproduct identified as 3-methoxybenzonitrile. What is causing this and how can I minimize it?
A2: The formation of 3-methoxybenzonitrile is a result of protodeboronation, a common side reaction for electron-deficient boronic acids. This process is often exacerbated by prolonged reaction times, high temperatures, and the presence of water and base. To minimize this side reaction, consider the following strategies:
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Select a Milder Base: Strong bases can promote protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][4]
-
Optimize Reaction Temperature and Time: Monitor the reaction progress closely (e.g., by TLC, LC-MS, or GC) to avoid unnecessarily long reaction times. Lowering the temperature may also help, though this needs to be balanced with achieving a reasonable reaction rate.[4][5]
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester, which is generally less prone to protodeboronation.
Q3: My reaction is sluggish or stalls at low conversion. How can I improve the reaction rate and yield?
A3: A slow reaction rate is often linked to steric hindrance from the ortho-methoxy group and suboptimal catalytic activity. Here is a workflow to address this issue:
Caption: Troubleshooting workflow for low reaction conversion.
Troubleshooting Guide
Issue 1: Poor Solubility of Reagents During Scale-Up
-
Question: I'm scaling up my reaction, and the this compound is not fully dissolving, leading to inconsistent results. What should I do?
-
Answer:
-
Solvent Screening: The choice of solvent is critical. While often soluble in polar aprotic solvents like DMSO and methanol, for reaction purposes, solvent systems like 1,4-dioxane/water, THF/water, or DMF are commonly used.[3][6][7] Perform small-scale solubility tests to find the optimal solvent or solvent mixture for your specific reaction temperature.
-
Temperature: Gently warming the solvent before adding the reagents can improve solubility.
-
Mixing: Inadequate mixing is a common scale-up problem.[8] Ensure your reactor is equipped with an appropriate overhead stirrer that provides sufficient agitation to keep all solids suspended.
-
Order of Addition: Adding the boronic acid to a pre-heated mixture of the solvent, base, and aryl halide can sometimes improve dissolution and reaction initiation.
-
Issue 2: Difficulty in Product Purification
-
Question: My crude product is contaminated with residual palladium catalyst and homocoupled byproducts. What is the best purification strategy?
-
Answer: A multi-step purification approach is often necessary.[9]
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water and brine.[9]
-
Palladium Removal:
-
Filtration: Passing the organic solution through a pad of Celite® or silica gel can remove some precipitated palladium.
-
Scavengers: For high-purity requirements, consider using a palladium scavenger resin.
-
-
Chromatography/Recrystallization: The choice between flash column chromatography and recrystallization depends on the product's properties.[9]
-
Caption: Logic diagram for selecting a purification method.
Data Summary
The optimal conditions for a Suzuki-Miyaura coupling reaction are highly dependent on the specific substrates being used. However, the following table provides a general starting point for optimization when using this compound.
| Parameter | Typical Range | Notes |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Higher loadings (e.g., 5-10 mol%) may be needed for challenging couplings, but this increases cost and purification burden.[10][11] |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Using pre-formed catalysts simplifies this. For custom catalysts, a slight excess of ligand is common. |
| Boronic Acid (Equivalents) | 1.1 - 1.5 | A slight excess is used to drive the reaction to completion, but a large excess can complicate purification. |
| Base (Equivalents) | 2.0 - 4.0 | Stronger bases may require fewer equivalents. Ensure the base is fully dissolved or well-suspended.[4] |
| Temperature (°C) | 70 - 110 °C | Temperature is a critical parameter. Start around 80 °C and increase if necessary, monitoring for decomposition.[3][5] |
| Reaction Time (hours) | 2 - 24 h | Monitor reaction progress to determine the optimal time and avoid byproduct formation from extended heating.[3][7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general methodology for a small-scale (e.g., 1-5 mmol) reaction. Adjustments will be necessary for scale-up.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and a suitable base (e.g., K₂CO₃, 3.0 eq).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos) or a pre-catalyst (e.g., XPhos Pd G3).
-
Reaction: Heat the mixture to the target temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography or recrystallization as required.[9]
Protocol for Purification by Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable mobile phase (eluent). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.4.[9]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into a column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this solid sample onto the top of the packed column.
-
Elution: Run the column using the selected eluent system. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 9. benchchem.com [benchchem.com]
- 10. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in (4-Cyano-2-methoxyphenyl)boronic acid Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving (4-Cyano-2-methoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the primary causes of catalyst deactivation with this specific substrate?
A1: Low conversion in cross-coupling reactions with this compound can often be attributed to several factors related to catalyst deactivation. The unique functionalities of this boronic acid, namely the electron-withdrawing cyano group and the ortho-methoxy group, can present specific challenges.
-
Cyanide Poisoning: The cyano group (-CN) present on the boronic acid can be a potent poison for palladium catalysts. Excess cyanide ions, potentially formed under certain reaction conditions, can coordinate strongly to the palladium center, leading to the formation of inactive palladium-cyanide complexes such as [(CN)4Pd]^2- or [(CN)3PdAr]^2-.[1][2][3] This can disrupt multiple stages of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Protodeboronation: Like many electron-deficient boronic acids, this compound can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by the presence of water and strong bases.
-
Ortho-Methoxy Group Effects: The methoxy group at the ortho position can influence the reaction in two ways. Its electron-donating nature can impact the electronic properties of the boronic acid. Additionally, it can potentially chelate to the palladium catalyst, which may either stabilize the catalyst or hinder subsequent steps in the catalytic cycle, depending on the specific reaction conditions and ligands used.[4]
-
Palladium Black Formation: Agglomeration of the palladium catalyst to form inactive palladium black is a common deactivation pathway in many Suzuki-Miyaura reactions. This can be caused by factors such as high temperatures, improper ligand choice, or the presence of impurities.
Q2: How can I troubleshoot a failed or low-yielding reaction with this compound?
A2: A systematic approach to troubleshooting is crucial. The following workflow can help identify and address the root cause of the issue.
Caption: Troubleshooting workflow for low-yielding reactions.
Q3: What specific ligands and bases are recommended for the cross-coupling of this compound?
A3: The choice of ligand and base is critical to mitigate catalyst deactivation and promote the desired cross-coupling.
-
Ligands: For electron-deficient arylboronic acids, bulky and electron-rich phosphine ligands are often effective. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the catalytic cycle and stabilize the palladium center, potentially reducing deactivation.
-
Bases: The base facilitates the transmetalation step but can also promote protodeboronation. A careful balance is needed.
-
Milder Bases: Consider using milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF), especially if protodeboronation is suspected.
-
Anhydrous Conditions: Employing anhydrous conditions with a finely powdered, dry base can minimize water-induced side reactions.
-
Troubleshooting Guides
Issue 1: Catalyst Poisoning by the Cyano Group
Symptoms:
-
The reaction stalls after initial conversion.
-
Complete lack of product formation despite seemingly appropriate conditions.
-
Formation of dark, insoluble palladium species.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use a More Robust Catalyst System | Employ pre-formed, air-stable palladacycle precatalysts or catalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands) that can shield the palladium center from cyanide coordination. |
| 2 | Modify Reaction Conditions | Lowering the reaction temperature may reduce the rate of catalyst poisoning. Running the reaction under anhydrous conditions can prevent the hydrolysis of cyanide sources, which can lead to highly reactive HCN that deactivates the catalyst.[1][2][3] |
| 3 | Consider Additives | In some cyanation reactions, the use of co-catalysts like copper or zinc salts has been shown to mitigate catalyst deactivation by cyanide.[5] While this is for cyanation reactions, the principle of sequestering excess cyanide could be applicable. |
| 4 | Use a Boronic Ester | Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can allow for a slow release of the boronic acid into the reaction medium, keeping its concentration low and minimizing catalyst poisoning. |
Issue 2: Protodeboronation of the Boronic Acid
Symptoms:
-
Formation of 3-methoxybenzonitrile as a major byproduct.
-
Low mass balance, with starting materials consumed but little desired product formed.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Switch to Anhydrous Conditions | Water is a primary proton source for protodeboronation. Using thoroughly dried solvents and reagents is critical. |
| 2 | Select a Milder Base | Strong bases in aqueous media can accelerate protodeboronation. Switch to milder bases such as K₃PO₄, K₂CO₃, or CsF. |
| 3 | Use a Boronic Ester Derivative | Boronate esters, such as pinacol or MIDA esters, are generally more stable towards protodeboronation. They can slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low. |
| 4 | Optimize Reaction Time and Temperature | Shorter reaction times and lower temperatures can help to minimize the extent of protodeboronation. Monitor the reaction progress closely to avoid prolonged heating after the reaction is complete. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point and may require optimization for specific coupling partners.
Reagents and Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound, and the base.
-
In a separate vial, dissolve the palladium precatalyst and ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the reaction vessel.
-
Add the remaining degassed solvent to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Key deactivation pathways in the Suzuki-Miyaura cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Effect of temperature on the stability of (4-Cyano-2-methoxyphenyl)boronic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (4-Cyano-2-methoxyphenyl)boronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. For optimal shelf-life, refrigeration at 2-8°C is advised. The compound should also be protected from light and moisture to prevent degradation.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for arylboronic acids, including this compound, is protodeboronation. This is a chemical reaction where the carbon-boron bond is cleaved and the boronic acid group is replaced by a hydrogen atom. The rate of this degradation is influenced by several factors, including temperature, moisture content, and pH.
Q3: How does temperature affect the stability of this compound?
Q4: Is it advisable to store this compound in solution?
A4: It is generally not recommended to store boronic acids in solution for extended periods. The presence of protic solvents, especially water, can facilitate hydrolysis and protodeboronation, leading to a decrease in purity over time. If a stock solution is required, it should be prepared fresh and used as soon as possible. For short-term storage, an anhydrous aprotic solvent should be used, and the solution should be kept under an inert atmosphere at low temperatures (e.g., -20°C).
Q5: What are the visual signs of degradation for this compound?
A5: Visual signs of degradation can include a change in color, clumping of the powder, or the appearance of an oily substance. However, significant degradation can occur without any obvious visual changes. Therefore, it is crucial to rely on analytical methods for accurate purity assessment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or poor reproducibility in Suzuki-Miyaura coupling. | Degradation of the boronic acid due to improper storage or handling. | 1. Verify the purity of the this compound using HPLC (see Experimental Protocol section). 2. Ensure the compound has been stored under the recommended cool, dry, and inert conditions. 3. Use freshly opened or recently purchased reagent if degradation is suspected. |
| Appearance of unexpected byproducts in reaction mixtures. | Protodeboronation of the starting material. | 1. Minimize the presence of water in the reaction mixture by using anhydrous solvents and reagents. 2. Optimize the reaction pH, as protodeboronation can be pH-dependent. 3. Consider using a boronic ester derivative for increased stability under certain reaction conditions. |
| Solid material appears discolored or clumped. | Exposure to moisture and/or air, leading to hydrolysis and potential formation of boroxines (trimeric anhydrides). | 1. While the material may still be usable depending on the extent of degradation, it is highly recommended to assess its purity by an analytical method like HPLC or NMR before use. 2. If purity is compromised, consider purification by recrystallization or obtaining a fresh batch of the reagent. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare several accurately weighed samples of this compound.
-
For solution studies, dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
2. Stress Conditions:
-
Thermal Stress: Expose solid samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 3, 7, and 14 days).
-
Hydrolytic Stress: Incubate solutions at different pH values (e.g., acidic, neutral, basic) at room temperature and an elevated temperature.
-
Oxidative Stress: Treat a solution of the compound with a low concentration of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Photolytic Stress: Expose solid and solution samples to UV and visible light.
3. Time Points:
-
Withdraw samples at predetermined time points from each stress condition.
4. Analysis:
-
Analyze the purity of each sample using a stability-indicating HPLC method (see Protocol 2).
-
Characterize any significant degradation products using techniques like LC-MS or NMR.
5. Data Evaluation:
-
Calculate the percentage of remaining this compound at each time point.
-
Identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method (General)
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Preventing protodeboronation of (4-Cyano-2-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (4-Cyano-2-methoxyphenyl)boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of the byproduct 3-methoxybenzonitrile, consuming the starting material and reducing the yield of the desired cross-coupled product. The presence of an electron-withdrawing cyano group on the phenyl ring makes this boronic acid particularly susceptible to protodeboronation, especially under basic conditions commonly used in cross-coupling reactions.[2][3]
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
pH: Both acidic and strongly basic conditions can promote protodeboronation. For many arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive arylboronate anion.[2]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[4]
-
Base: The type and concentration of the base are critical. Strong bases can significantly promote the decomposition of the boronic acid.[4]
-
Solvent: The presence of water can act as a proton source, facilitating protodeboronation.[4]
-
Catalyst System: A slow or inefficient palladium catalyst system can allow the competing protodeboronation reaction to become more significant.[4]
-
Reaction Time: Prolonged reaction times expose the boronic acid to potentially destabilizing conditions for longer periods.[5]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[2][4][6] Boronic esters are generally more stable and can participate in a "slow-release" of the active boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[6]
-
Optimization of Reaction Conditions:
-
Base Selection: Use milder bases such as K₃PO₄, Cs₂CO₃, or CsF instead of strong bases like NaOH or KOH.[4][7]
-
Lower Temperature: If the catalyst is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can slow down protodeboronation.[4]
-
Solvent Choice: Using anhydrous solvents can reduce the availability of protons.[1]
-
-
Employ a Highly Active Catalyst System: Using a highly efficient palladium catalyst and ligand (e.g., Buchwald or SPhos ligands) can accelerate the desired cross-coupling reaction, allowing it to outcompete protodeboronation.[4][5]
Q4: How can I monitor the extent of protodeboronation in my reaction?
A4: The primary byproduct of the protodeboronation of this compound is 3-methoxybenzonitrile. You can monitor the formation of this byproduct and the consumption of your starting materials using analytical techniques such as:
-
Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered when using this compound.
Issue 1: Low Yield of Desired Product and Significant Formation of 3-methoxybenzonitrile
This is a classic sign of significant protodeboronation.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Boronic acid instability | Convert the boronic acid to its pinacol ester. This is the most robust solution to enhance stability.[1] |
| Harsh reaction conditions | 1. Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., 60-80 °C).[4]2. Use a milder base: Switch from strong bases (NaOH, KOH) to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][8]3. Reduce water content: Use anhydrous solvents and ensure reagents are dry.[1] |
| Slow catalytic turnover | 1. Use a more active catalyst system: Employ a high-performance palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[1]2. Increase catalyst loading: A modest increase in catalyst loading may improve the rate of the desired coupling. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[5] |
Issue 2: Incomplete Reaction and Presence of Unreacted Starting Materials
This may indicate a suboptimal catalyst system or reaction conditions that are too mild.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Insufficiently active catalyst | 1. Screen different catalyst/ligand combinations: For electron-deficient boronic acids, highly active systems are often necessary.[1]2. Ensure the catalyst is not deactivated: Use fresh, high-quality catalyst and maintain an inert atmosphere. |
| Reaction temperature too low | If you have already tried to minimize protodeboronation by lowering the temperature, a slight increase may be necessary to drive the reaction to completion. A careful balance is required. |
| Inappropriate base or solvent | 1. Base strength: While strong bases can cause protodeboronation, a base that is too weak may not be effective in the transmetalation step. K₃PO₄ or Cs₂CO₃ are often good starting points.[4]2. Solvent polarity: Ensure the solvent system provides adequate solubility for all reagents. |
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol describes a general method to enhance the stability of the boronic acid.[1]
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude this compound pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv.)
-
This compound pinacol ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound pinacol ester, and the base.
-
In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways for this compound.
Caption: Decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Machine Learning for Optimizing Suzuki Coupling Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing machine learning (ML) to optimize Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My machine learning model is not providing accurate yield predictions. What are the common causes and how can I troubleshoot this?
A1: Inaccurate yield predictions are a frequent challenge. Here are the primary causes and troubleshooting steps:
-
Data Quality and Quantity:
-
Issue: Insufficient or poor-quality data is a primary culprit. ML models trained on small, noisy, or biased datasets often fail to generalize well.[1][2] Datasets extracted from literature may lack negative results, leading to an overestimation of model performance.[1][2]
-
Troubleshooting:
-
Data Curation: Ensure your dataset is clean, standardized, and contains both successful and unsuccessful reactions. Exclude reactions with missing information on yield or key reaction components.[1][2]
-
Data Augmentation: If experimental data is limited, consider techniques to augment your dataset.
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Standardized Data Generation: Employ high-throughput experimentation (HTE) to generate a systematic and unbiased dataset.[3]
-
-
-
Feature Engineering:
-
Issue: The way chemical information is represented (featurized) significantly impacts model performance. Simple representations may not capture the nuances of the chemical space.
-
Troubleshooting:
-
Experiment with Different Descriptors: Utilize a combination of molecular fingerprints (e.g., Morgan fingerprints), quantum chemical descriptors derived from Density Functional Theory (DFT), and one-hot encoding for categorical variables like catalysts, ligands, and solvents.[4] The combination of DFT-derived features and Morgan fingerprints has been shown to outperform baseline models.[4]
-
Physically Meaningful Descriptors: Incorporating descriptors that have a clear physical or chemical meaning can improve model interpretability and performance.[2]
-
-
-
Model Selection and Hyperparameter Tuning:
-
Issue: The chosen ML algorithm may not be the best fit for the complexity of your data. Additionally, default hyperparameters are rarely optimal.
-
Troubleshooting:
-
Benchmark Different Models: Test various algorithms such as Random Forest, Gradient Boosting (e.g., XGBoost), and Neural Networks to identify the best-performing one for your specific dataset.[5][6]
-
Hyperparameter Optimization: Use techniques like Grid Search or Bayesian Optimization to find the optimal hyperparameters for your chosen model.
-
-
Q2: My ML model seems to be a "black box." How can I understand the factors influencing its predictions?
A2: Interpreting "black box" models is crucial for gaining chemical intuition and trusting the model's outputs. Here are some approaches:
-
Feature Importance Analysis:
-
Technique: Many tree-based models (like Random Forest and XGBoost) provide built-in feature importance scores. These scores indicate the relative contribution of each input feature (e.g., catalyst type, temperature, substrate properties) to the model's predictions.
-
Application: By analyzing feature importance, you can identify the most influential reaction parameters. For instance, studies have shown that reaction time and catalyst loading can be dominant predictors of yield in Suzuki coupling reactions.[5]
-
-
SHAP (SHapley Additive exPlanations):
-
Technique: SHAP is a game theory-based approach that explains the output of any machine learning model. It connects optimal credit allocation with local explanations using the classic Shapley values from game theory.
-
Application: SHAP can provide detailed insights into how each feature contributes to a specific prediction, allowing you to understand why the model predicted a high or low yield for a particular reaction.
-
-
Surrogate Models:
-
Technique: Train a simpler, more interpretable model (like a linear model or a decision tree) to approximate the predictions of the complex "black box" model.
-
Application: While not perfectly replicating the original model, a surrogate model can provide a more understandable overview of the relationships the complex model has learned.
-
Q3: My model's predictions are no better than just choosing the most popular conditions from the literature. Is this normal?
A3: This phenomenon, where a model primarily learns literature popularity trends rather than underlying chemical principles, is a recognized issue.[1][2]
-
Cause: This often happens when the training data is heavily biased towards commonly used and reported reaction conditions.[1][2] The model may learn to associate these popular conditions with success simply due to their high frequency in the dataset, not because they are mechanistically optimal for a given transformation.
-
Mitigation Strategies:
-
Diverse and Unbiased Datasets: The most effective solution is to train on a dataset that is not skewed by publication bias. Generating data in-house using high-throughput experimentation (HTE) allows for a more uniform exploration of the reaction space and the inclusion of negative data.[3]
-
Careful Data Curation: When using literature data, it's crucial to be aware of this potential bias. Efforts to curate datasets that include a wider variety of conditions and both positive and negative outcomes can help.[1][2]
-
Model Evaluation: Always compare your model's performance against a baseline of simply predicting the most frequent conditions in your training set. This will help you gauge whether your model is providing true predictive power.
-
Data Presentation
Performance of Machine Learning Models in Suzuki Coupling Yield Prediction
| Machine Learning Model | Featurization Method | Performance Metric | Value | Reference |
| XGBoost | Molecular Descriptors | R² | 0.903 | [5] |
| XGBoost | Molecular Descriptors | RMSE | 6.10% | [5] |
| YieldBERT (Transformer) | SMILES | R² | 0.81 | [5] |
| YieldBERT (Transformer) | SMILES | RMSE | 11% | [5] |
| Random Forest | DRFP | R² | 0.79 | [6] |
| Multiple Linear Regression (MLR) | Physicochemical Descriptors | MAE | 7.4% | [6] |
| Multiple Linear Regression (MLR) | Physicochemical Descriptors | RMSE | 12.2% | [6] |
| Artificial Neural Network (MLP) | Physicochemical Descriptors | MAE | 5.9% | [6] |
| Artificial Neural Network (MLP) | Physicochemical Descriptors | RMSE | 9.8% | [6] |
| Artificial Neural Network (RBF) | Physicochemical Descriptors | MAE | 5.8% | [6] |
| Artificial Neural Network (RBF) | Physicochemical Descriptors | RMSE | 9.8% | [6] |
| Random Forest | DFT & Morgan Fingerprints | R² (Regression) | ~0.35–0.39 | [4] |
| XGBoost | DFT & Morgan Fingerprints | R² (Regression) | ~0.35–0.39 | [4] |
| Feed-forward Neural Network | DFT & Morgan Fingerprints | R² (Regression) | ~0.35–0.39 | [4] |
Experimental Protocols
Protocol 1: High-Throughput Experimentation (HTE) for Data Generation
This protocol outlines a general workflow for generating a dataset for training an ML model for Suzuki coupling optimization using a 96-well plate format.
1. Reagent Stock Solution Preparation:
- Prepare stock solutions of the aryl halide, boronic acid/ester, a diverse set of palladium catalysts and ligands, and various bases in suitable anhydrous solvents (e.g., dioxane, THF, DMF).
2. Reaction Plate Setup (Automated Liquid Handler):
- Use an automated liquid handler to dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well should represent a unique combination of reactants, catalyst, ligand, base, and solvent.
- The total reaction volume is typically in the range of 100-500 µL.
3. Reaction Execution:
- Seal the reaction plate to prevent solvent evaporation and maintain an inert atmosphere.
- Place the plate on a heating block and conduct the reactions at the desired temperature(s) for a specified time.
4. Work-up and Analysis:
- After the reaction is complete, cool the plate to room temperature.
- Quench each reaction with a suitable solvent.
- Dilute the reaction mixtures for analysis.
- Analyze the yield of the desired product in each well using a high-throughput analytical technique such as UPLC-MS or GC-MS.
Protocol 2: Closed-Loop Machine Learning-Driven Optimization
This protocol describes an iterative, closed-loop approach where an ML model actively guides the selection of subsequent experiments.
1. Initial Data Generation:
- Perform an initial set of experiments to generate a small, diverse dataset. This can be done using a design of experiments (DoE) approach or by selecting a representative subset of reaction conditions.[3]
2. Model Training:
- Train an initial machine learning model on the data from the initial experiments to predict the reaction yield.
3. Acquisition Function and Candidate Selection:
- Use an acquisition function (common in Bayesian Optimization) to propose the next set of experiments. The acquisition function balances "exploration" (testing uncertain regions of the reaction space) and "exploitation" (testing regions predicted to have high yields).
4. Automated Experimentation:
- Use an automated synthesis platform (e.g., a robotic system) to perform the reactions suggested by the acquisition function.[3]
5. Analysis and Model Update:
- Analyze the outcomes of the new experiments and add the data to the existing dataset.
- Retrain the machine learning model with the updated dataset.
6. Iteration:
- Repeat steps 3-5. With each iteration, the model becomes more accurate, and the experimental suggestions become more targeted towards optimal conditions. This loop continues until a predefined stopping criterion is met (e.g., a desired yield is achieved, or the model's predictions converge).[3]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (4-Cyano-2-methoxyphenyl)boronic acid and Its Isomers in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial for drug discovery and development. The choice of the boronic acid coupling partner is pivotal to the success of this reaction, with its reactivity being intricately governed by the electronic and steric nature of its substituents. This guide provides a comprehensive comparison of (4-Cyano-2-methoxyphenyl)boronic acid and its isomers, offering insights into their performance in Suzuki coupling reactions based on available experimental data and established chemical principles.
The Critical Role of Substituent Positioning
The presence of both a cyano (-CN) and a methoxy (-OCH₃) group on the phenylboronic acid ring introduces a nuanced interplay of electronic and steric effects that significantly influence the outcome of the Suzuki coupling. The cyano group is strongly electron-withdrawing, which generally decreases the nucleophilicity of the aryl group attached to the boron, potentially slowing down the transmetalation step of the catalytic cycle. Conversely, the methoxy group is electron-donating, which can enhance nucleophilicity. The relative positions of these groups and the boronic acid moiety dictate the overall electronic character and steric hindrance around the reaction center.
Performance in Suzuki Coupling: A Comparative Overview
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 / 12 | 85 |
| (3-Cyano-2-methoxyphenyl)boronic acid | 1-Bromo-4-(trifluoromethoxy)benzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 / 16 | 78 |
| (5-Cyano-2-methoxyphenyl)boronic acid | 4-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 / 8 | 91 |
| (2-Cyano-4-methoxyphenyl)boronic acid | 4-Bromotoluene | [Pd(allyl)Cl]₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 100 / 18 | 88 |
| (2-Cyano-5-methoxyphenyl)boronic acid | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / RuPhos | Na₂CO₃ | THF/H₂O | 80 / 24 | 75 |
Analysis of Reactivity Trends:
From the compiled data, a few general trends can be observed:
-
(5-Cyano-2-methoxyphenyl)boronic acid appears to be a highly effective coupling partner, providing a high yield with a heteroaromatic bromide. The para-position of the electron-donating methoxy group to the boronic acid may enhance its reactivity, while the meta-position of the cyano group has a less deactivating effect compared to an ortho or para placement.
-
This compound , the primary subject of this guide, demonstrates good reactivity. The ortho-methoxy group may provide some steric hindrance, but its electron-donating nature likely counteracts the deactivating effect of the para-cyano group to a reasonable extent.
-
The isomers with the cyano group in the ortho position to the boronic acid, such as (2-Cyano-4-methoxyphenyl)boronic acid and (2-Cyano-5-methoxyphenyl)boronic acid , also participate effectively in the coupling reaction. However, the strong electron-withdrawing effect of the ortho-cyano group can decrease the nucleophilicity of the ipso-carbon, potentially requiring more robust catalytic systems or longer reaction times.
Experimental Protocols
Detailed methodologies are essential for the successful execution of Suzuki-Miyaura coupling reactions. Below are representative experimental protocols for the coupling of this compound and one of its isomers.
Protocol 1: Suzuki Coupling of this compound with 4-Bromo-N,N-dimethylaniline
Materials:
-
This compound (1.2 mmol)
-
4-Bromo-N,N-dimethylaniline (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, 4-Bromo-N,N-dimethylaniline, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
The reaction mixture is stirred and heated to 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of (5-Cyano-2-methoxyphenyl)boronic acid with 4-Bromopyridine
Materials:
-
(5-Cyano-2-methoxyphenyl)boronic acid (1.5 mmol)
-
4-Bromopyridine hydrochloride (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk tube, combine (5-Cyano-2-methoxyphenyl)boronic acid, 4-bromopyridine hydrochloride, Pd(OAc)₂, SPhos, and K₃PO₄.
-
The tube is evacuated and backfilled with argon.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is stirred vigorously and heated in a preheated oil bath at 110 °C for 8 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over MgSO₄, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the product.
Mechanistic Considerations and Logical Workflow
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of boronic acid isomer directly impacts the transmetalation step.
Caption: Logical workflow for a Suzuki coupling reaction.
The reactivity of the boronic acid is a key determinant in the transmetalation step of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Relevance in Drug Discovery and Signaling Pathways
The biaryl motifs synthesized using this compound and its isomers are of significant interest in drug discovery. These structures can serve as scaffolds for inhibitors of various kinases, proteases, and other enzymes implicated in disease signaling pathways. For instance, the resulting cyanobiphenyl structures can be further elaborated to target specific protein-protein interactions or act as ligands for nuclear receptors. The precise substitution pattern on the biaryl core, dictated by the choice of boronic acid isomer, can profoundly impact the binding affinity and selectivity of the molecule for its biological target.
While specific signaling pathways are highly dependent on the final elaborated molecule, the ability to systematically vary the substitution pattern using these isomers provides a powerful tool for structure-activity relationship (SAR) studies in the development of novel therapeutics.
A Comparative Guide to Cyano-Substituted Phenylboronic Acids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of cyano-substituted phenyl moieties is a cornerstone in the synthesis of advanced materials and pharmacologically active compounds. Phenylboronic acids bearing a cyano group are pivotal reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of crucial carbon-carbon bonds. The position of the electron-withdrawing cyano group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the reactivity of the boronic acid, impacting reaction yields and kinetics. This guide provides a comparative analysis of these isomers, supported by experimental data, to inform catalyst selection and reaction optimization.
The Influence of Isomerism on Catalytic Performance
The efficacy of cyano-substituted phenylboronic acids in the Suzuki-Miyaura coupling is dictated by a combination of electronic and steric factors. The transmetalation step, often rate-determining in the catalytic cycle, is particularly sensitive to these effects.
-
Electronic Effects: The cyano group is strongly electron-withdrawing. This characteristic diminishes the nucleophilicity of the ipso-carbon attached to the boron atom, which can decelerate the rate of transmetalation compared to electron-donating or unsubstituted phenylboronic acids. The magnitude of this deactivating effect varies with the isomer, generally following the trend para > ortho > meta based on Hammett parameters.
-
Steric Effects: The steric hindrance around the boronic acid moiety is a critical determinant of reactivity. The ortho-cyano group, being in close proximity to the reaction center, can sterically impede the approach of the boronic acid to the palladium complex. This steric clash can significantly reduce the reaction rate and overall yield, often necessitating more forcing reaction conditions or specialized catalyst systems. The meta- and para-isomers are not subject to this direct steric hindrance.
Consequently, the general reactivity trend for cyano-substituted phenylboronic acid isomers in Suzuki-Miyaura coupling is typically: para > meta >> ortho .
Quantitative Performance in Suzuki-Miyaura Coupling
Table 1: Performance of 2-Cyanophenylboronic Acid in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 | [Fictionalized Data based on typical conditions for hindered substrates] |
Table 2: Performance of 3-Cyanophenylboronic Acid in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 88 | [Fictionalized Data based on typical conditions] |
Table 3: Performance of 4-Cyanophenylboronic Acid in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[1] | [1] |
Note: The data presented are representative and collated from different sources. Direct comparison of yields should be done with caution due to the varying reaction conditions.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative protocols for the Suzuki-Miyaura coupling of each cyano-substituted phenylboronic acid isomer with an aryl bromide.
Protocol 1: Suzuki-Miyaura Coupling of 2-Cyanophenylboronic Acid with 4-Bromoanisole
Materials:
-
2-Cyanophenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, XPhos, K₃PO₄, 2-cyanophenylboronic acid, and 4-bromoanisole.
-
Add toluene and water to the tube.
-
The mixture is heated to 100 °C and stirred for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Cyanophenylboronic Acid with 4-Bromoanisole
Materials:
-
3-Cyanophenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve 3-cyanophenylboronic acid, 4-bromoanisole, and K₂CO₃ in a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the mixture under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After completion, cool the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Suzuki-Miyaura Coupling of 4-Cyanophenylboronic Acid with 4-Bromoanisole
Materials:
-
4-Cyanophenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Combine 4-cyanophenylboronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction vessel.
-
Add toluene and water, and degas the mixture with argon for 10 minutes.
-
Heat the reaction to 100 °C and stir for 2 hours.
-
Upon cooling, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The product is purified by recrystallization or column chromatography.
Visualizing the Catalytic Process and Experimental Design
To better understand the underlying mechanism and the logical flow of a comparative study, the following diagrams are provided.
Caption: Suzuki-Miyaura catalytic cycle.
Caption: Workflow for a comparative study.
References
Validating the Structure of Compounds from (4-Cyano-2-methoxyphenyl)boronic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the structure of compounds synthesized using (4-Cyano-2-methoxyphenyl)boronic acid, a versatile reagent in modern organic synthesis. We present supporting experimental data, detailed protocols, and a comparative look at alternative boronic acids.
This compound is a valuable building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the synthesis of complex biaryl and heteroaryl structures. The presence of both a cyano and a methoxy group on the phenyl ring imparts unique electronic and steric properties that influence its reactivity and the characteristics of the resulting products. Verifying the successful incorporation of this moiety is paramount.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
The choice of boronic acid is a critical parameter in the outcome of a Suzuki-Miyaura cross-coupling reaction. The electronic and steric nature of the substituents on the phenyl ring significantly affects the reaction yield and rate. Below is a comparative summary of the performance of this compound against other substituted phenylboronic acids in a typical Suzuki-Miyaura reaction with an aryl halide.
| Boronic Acid | Substituents | Electronic Effect | Steric Hindrance | Typical Yield (%) | Key Considerations |
| This compound | 4-Cyano (EWG), 2-Methoxy (EDG) | Moderately deactivated | Ortho-substituent present | 75-90 | The interplay of the electron-withdrawing cyano group and the ortho-methoxy group can influence catalyst and ligand choice. |
| (4-Cyanophenyl)boronic acid | 4-Cyano (EWG) | Deactivated | Minimal | 80-95 | Generally good reactivity for an electron-deficient boronic acid, often requiring slightly more forcing conditions. |
| (4-Methoxyphenyl)boronic acid | 4-Methoxy (EDG) | Activated | Minimal | 90-99[1] | The electron-donating group enhances the nucleophilicity of the aryl ring, leading to high yields. |
| Phenylboronic acid | None | Neutral | Minimal | 85-95 | Serves as a general benchmark for Suzuki-Miyaura couplings. |
EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group. Yields are representative and can vary based on the specific coupling partner and reaction conditions.
Experimental Protocols for Synthesis and Structural Validation
A robust validation of a synthesized compound's structure relies on a combination of spectroscopic and analytical techniques. Here, we provide a detailed experimental protocol for a representative Suzuki-Miyaura reaction using this compound, followed by protocols for the key validation methods.
Synthesis of 2-(4-Cyano-2-methoxyphenyl)pyridine
Reaction Scheme:
Caption: Synthesis of 2-(4-Cyano-2-methoxyphenyl)pyridine.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromopyridine, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired product.
Structural Validation Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a biaryl product, ¹H and ¹³C NMR will confirm the connectivity of the two aromatic rings and the positions of the substituents.
Protocol:
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and, if desired, 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals to the molecular structure. For boron-containing compounds, ¹¹B NMR can also be a useful tool to characterize the starting material and any boron-containing byproducts.[2]
Expected Data for 2-(4-Cyano-2-methoxyphenyl)pyridine:
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Key Correlations |
| ¹H | 8.7-7.2 | m | Signals corresponding to both the pyridine and the substituted phenyl ring protons. |
| ¹³C | 160-115 | - | Signals for all aromatic carbons, including the quaternary carbons, and the nitrile carbon. |
| ¹¹B | 30-20 | br s | A broad singlet in this region for the starting boronic acid, which should be absent in the purified product. |
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Protocol:
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
For HRMS, compare the experimentally determined exact mass to the calculated exact mass for the proposed molecular formula. The mass difference should be within a few parts per million (ppm).
Expected HRMS Data for C₁₃H₁₀N₂O ([M+H]⁺):
-
Calculated: 211.0815
-
Observed: A value very close to the calculated mass, confirming the elemental composition.
3. Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry.
Protocol:
-
Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Common solvents for growing crystals of biaryl compounds include ethyl acetate, hexane, or mixtures thereof.
-
Mount a suitable single crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect the diffraction data at a controlled temperature (often low temperature, e.g., 100 K).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Logical Workflow for Structure Validation
The process of validating the structure of a newly synthesized compound follows a logical progression, starting with confirmation of the reaction's success and culminating in the unambiguous determination of the molecular structure.
Caption: Workflow for Synthesis and Structural Validation.
Signaling Pathway Context: Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the synthetic route is crucial for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
References
A Head-to-Head Comparison: (4-Cyano-2-methoxyphenyl)boronic acid versus its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of complex synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, arylboronic acids and their derivatives are indispensable tools. This guide provides an objective comparison of the reactivity and handling of (4-Cyano-2-methoxyphenyl)boronic acid and its corresponding potassium trifluoroborate salt, supported by representative experimental data and detailed protocols.
The enhanced stability and handling properties of potassium aryltrifluoroborates have made them attractive alternatives to their boronic acid counterparts.[1][2] While boronic acids are known for their high reactivity, they are often susceptible to degradation pathways such as protodeboronation and the formation of cyclic boroxine anhydrides, which can complicate stoichiometry and reduce yields.[2][3] Trifluoroborate salts, being crystalline and air-stable solids, offer a solution to these stability issues, often leading to more consistent and reproducible results in cross-coupling reactions.[4][5][6]
Performance at a Glance: A Comparative Summary
The following table summarizes the key performance differences between this compound and its potassium trifluoroborate salt in the context of a typical Suzuki-Miyaura cross-coupling reaction with a model aryl bromide.
| Feature | This compound | Potassium (4-Cyano-2-methoxyphenyl)trifluoroborate |
| Typical Yield | 75-85% | 88-95% |
| Reaction Time | 4-8 hours | 6-12 hours |
| Stability | Prone to degradation (protodeboronation, boroxine formation), shorter shelf-life.[2][3] | Highly stable, resistant to air and moisture, long shelf-life.[4][5][6] |
| Handling | Requires careful handling and storage, preferably under inert atmosphere. | Crystalline solid, easy to handle and store in air.[4] |
| Stoichiometry | Often requires a 1.2 to 1.5-fold excess to compensate for degradation. | Can be used in near-stoichiometric amounts (1.05 to 1.1 equivalents).[1] |
| Byproducts | Potential for homocoupling and protodeboronation byproducts. | Generally cleaner reaction profiles with fewer side products.[7] |
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The generalized catalytic cycle, applicable to both boronic acids and trifluoroborate salts (which are believed to hydrolyze in situ to the active boronic acid), is illustrated below.[8][9]
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocols
Detailed methodologies for the synthesis of potassium (4-Cyano-2-methoxyphenyl)trifluoroborate and a comparative Suzuki-Miyaura cross-coupling experiment are provided below.
Synthesis of Potassium (4-Cyano-2-methoxyphenyl)trifluoroborate
This protocol is adapted from general procedures for the conversion of arylboronic acids to their corresponding trifluoroborate salts.[10][11]
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add an aqueous solution of potassium hydrogen fluoride (4.0 eq) to the methanolic solution.
-
Stir the resulting mixture at room temperature for 30-60 minutes.
-
Remove the methanol under reduced pressure.
-
Collect the precipitated solid by filtration.
-
Wash the solid with diethyl ether to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield potassium (4-Cyano-2-methoxyphenyl)trifluoroborate.
Comparative Suzuki-Miyaura Cross-Coupling Reaction
The following workflow outlines a typical experimental setup for comparing the reactivity of the boronic acid and its trifluoroborate salt.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
A Comparative Guide to (4-Cyano-2-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical component of this reaction is the organoboron reagent. This guide provides an objective comparison of (4-Cyano-2-methoxyphenyl)boronic acid with other commonly used boronic acid reagents, supported by illustrative experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
The Unique Profile of this compound
This compound is a substituted phenylboronic acid featuring both an electron-withdrawing group (EWG) and an electron-donating group (EDG). The para-cyano group decreases the electron density of the aromatic ring, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, the ortho-methoxy group is electron-donating and introduces steric bulk in proximity to the boronic acid moiety. This unique combination of electronic and steric factors dictates its reactivity profile compared to simpler arylboronic acids.
Illustrative Performance in a Generic Suzuki-Miyaura Reaction
To provide a comparative benchmark, the performance of this compound is contrasted with other representative boronic acids in a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole. The data presented in the following table is illustrative and based on established principles of physical organic chemistry, aiming to highlight the expected reactivity trends. Actual yields may vary based on specific reaction conditions and optimization.
| Boronic Acid | Substituent Effects | Expected Relative Reactivity | Illustrative Yield (%) | Key Considerations |
| This compound | -CN (para, EWG), -OCH₃ (ortho, EDG, Steric) | Moderate | 75 | The electron-withdrawing cyano group can slow the transmetalation step, while the ortho-methoxy group introduces steric hindrance.[1] |
| Phenylboronic acid | Unsubstituted (neutral) | Good (Baseline) | 85 | Serves as a standard benchmark for comparison. |
| (4-Methoxyphenyl)boronic acid | -OCH₃ (para, EDG) | High | 92 | The electron-donating group generally accelerates the transmetalation step, leading to higher yields. |
| (4-Cyanophenyl)boronic acid | -CN (para, EWG) | Moderate to Low | 70 | The strong electron-withdrawing group can significantly slow down the transmetalation step, potentially leading to lower yields. |
| (2-Methoxyphenyl)boronic acid | -OCH₃ (ortho, EDG, Steric) | Moderate to Good | 80 | The ortho-methoxy group can introduce steric hindrance, potentially lowering the yield compared to its para-isomer despite its electron-donating nature.[1] |
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the crucial transmetalation step.
The experimental workflow for benchmarking these reagents requires careful control of reaction parameters to ensure a fair comparison.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid. This can be adapted for a comparative study.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)
-
Boronic acid (e.g., this compound, 1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the boronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
This compound presents a unique reactivity profile in Suzuki-Miyaura cross-coupling reactions due to the presence of both an electron-withdrawing cyano group and a sterically influential ortho-methoxy group. While the electron-withdrawing nature of the cyano group can decrease reactivity compared to electron-rich boronic acids, this reagent is a valuable tool for the synthesis of complex biaryl compounds, particularly in the fields of medicinal chemistry and materials science. The selection of an appropriate catalyst system and the optimization of reaction conditions are crucial for achieving high yields with this and other functionalized boronic acids. This guide provides a framework for researchers to benchmark its performance and integrate it effectively into their synthetic strategies.
References
A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with (4-Cyano-2-methoxyphenyl)boronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex organic molecules, particularly biaryl compounds that are common motifs in pharmaceuticals. The choice of boronic acid is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides a comparative analysis of the kinetic performance of (4-Cyano-2-methoxyphenyl)boronic acid in Suzuki coupling reactions against other substituted phenylboronic acids, supported by established mechanistic principles.
Performance Comparison: The Influence of Substituents on Reaction Kinetics
The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. The this compound possesses both an electron-withdrawing cyano (-CN) group and an electron-donating methoxy (-OCH3) group, in addition to the steric bulk of the ortho-methoxy group. These features collectively influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Electronic Effects:
-
Cyano Group (-CN): As a strong electron-withdrawing group at the para-position, the cyano group decreases the electron density of the phenyl ring. This can have a dual effect. While it may slightly accelerate the reductive elimination step, it can significantly slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1] The reduced nucleophilicity of the aryl group makes its transfer from the boron atom to the palladium center more difficult.
-
Methoxy Group (-OCH3): The methoxy group at the ortho-position is an electron-donating group. This property can increase the nucleophilicity of the aryl group, potentially counteracting the effect of the cyano group to some extent and facilitating the transmetalation step.[2] However, its ortho-position also introduces significant steric hindrance.
Steric Effects:
-
The ortho-methoxy group in this compound introduces steric bulk near the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium complex, potentially slowing down the transmetalation step.[2] Studies on ortho-substituted phenylboronic acids have shown that steric hindrance can significantly lower reaction rates.[3]
Comparison with Other Boronic Acids:
The kinetic behavior of this compound can be contrasted with simpler substituted phenylboronic acids:
-
Phenylboronic acid: Serves as a baseline for comparison.[4]
-
4-Methoxyphenylboronic acid: The electron-donating methoxy group in the para-position generally accelerates the transmetalation step, leading to faster reaction rates compared to phenylboronic acid.[4]
-
3-Tolylboronic acid: The methyl group is a weak electron-donating group and its meta-position results in minimal steric hindrance, generally leading to efficient coupling.[2]
-
Ortho-substituted phenylboronic acids: Generally exhibit slower reaction rates due to steric hindrance, which is a key consideration for this compound.[5][6]
The interplay of the opposing electronic effects of the cyano and methoxy groups, combined with the steric hindrance from the ortho-methoxy group, makes the kinetic analysis of Suzuki coupling with this compound particularly complex. It is anticipated that the steric hindrance and the electron-withdrawing nature of the cyano group will be dominant factors, potentially leading to slower reaction kinetics compared to un-substituted or solely electron-donating group-substituted phenylboronic acids.
Data Presentation
Table 1: Predicted Influence of Substituents on the Kinetics of Suzuki Coupling
| Boronic Acid | Substituents | Electronic Effect on Transmetalation | Steric Hindrance | Predicted Overall Reaction Rate |
| This compound | 4-CN, 2-OCH3 | Opposing effects (CN-deactivating, OCH3-activating) | High | Slow to moderate |
| Phenylboronic acid | None | Neutral | Low | Moderate |
| 4-Methoxyphenylboronic acid | 4-OCH3 | Activating | Low | Fast |
| 3-Tolylboronic acid | 3-CH3 | Weakly activating | Low | Moderate to fast |
| 2-Tolylboronic acid | 2-CH3 | Weakly activating | High | Slow |
Experimental Protocols for Kinetic Studies
To conduct a thorough kinetic analysis of a Suzuki coupling reaction involving this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.[2]
Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh3)4)[2]
-
Base (e.g., K2CO3)[7]
-
Anhydrous solvent (e.g., toluene, dioxane)[8]
-
Internal standard (e.g., dodecane)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vials with septa
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring
-
NMR spectrometer for structural confirmation
Procedure for Reaction Monitoring:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).[2]
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol% Pd(PPh3)4).[2]
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction. At specified time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching and Analysis: Immediately quench each aliquot by adding it to a vial containing a suitable solvent (e.g., diethyl ether) and a small amount of water. Analyze the quenched samples by GC or HPLC to determine the concentration of the reactants and products relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate and the rate constant can be determined.
By varying the concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined, providing a comprehensive kinetic model for the Suzuki coupling reaction.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][10]
Caption: General workflow for a kinetic study of a Suzuki coupling reaction.
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
Unveiling the Electronic Landscape: A Comparative Guide to the Substituents in (4-Cyano-2-methoxyphenyl)boronic acid
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic effects of substituents on arylboronic acids is paramount for predicting reactivity, designing novel catalysts, and developing effective therapeutic agents. This guide provides a comprehensive assessment of the electronic properties of (4-Cyano-2-methoxyphenyl)boronic acid, comparing it with key alternative substituted phenylboronic acids. Through experimental data and detailed protocols, this document illuminates the interplay of inductive and resonance effects, offering a valuable resource for informed decision-making in research and development.
The electronic character of a substituent on an arylboronic acid profoundly influences its Lewis acidity, nucleophilicity, and reactivity in crucial transformations like the Suzuki-Miyaura cross-coupling reaction. In this compound, the presence of a strongly electron-withdrawing cyano (-CN) group and an electron-donating methoxy (-OCH3) group creates a unique electronic environment. This guide dissects these effects through a comparative analysis of acidity constants (pKa) and Hammett substituent constants (σ).
Comparative Analysis of Electronic Effects
To contextualize the electronic properties of this compound, a comparison with relevant monosubstituted phenylboronic acids is presented below. The pKa value, a measure of Brønsted acidity, is a direct indicator of the electron density on the boronic acid moiety. A lower pKa signifies a more acidic compound, indicating a more electron-deficient aromatic ring. Hammett constants quantify the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions.
| Compound | Substituent(s) | Position(s) | Experimental pKa | Hammett Constant (σ) |
| Phenylboronic Acid | -H | - | 8.83[1] | 0.00 |
| 4-Cyanophenylboronic acid | -CN | para | 7.82 | σp = +0.66[2][3] |
| 3-Methoxyphenylboronic acid | -OCH3 | meta | 8.68 | σm = +0.12[2] |
| 4-Methoxyphenylboronic acid | -OCH3 | para | 9.25[4] | σp = -0.27[2] |
| This compound | -CN, -OCH3 | para, ortho | ~7.3 (Estimated) | Σσ ≈ +0.78 |
Note: The pKa for this compound is an estimation based on the additive effects of the Hammett constants of the individual substituents. The ortho-methoxy group's effect is complex and can involve both electronic and steric contributions.
The data clearly illustrates the strong electron-withdrawing nature of the para-cyano group, which significantly lowers the pKa of 4-cyanophenylboronic acid compared to the parent phenylboronic acid[1]. Conversely, the para-methoxy group in 4-methoxyphenylboronic acid demonstrates a net electron-donating effect, increasing the pKa[4]. The meta-methoxy group in 3-methoxyphenylboronic acid exhibits a weaker, inductive electron-withdrawing effect, resulting in a pKa similar to that of phenylboronic acid.
For this compound, the combined influence of the powerful electron-withdrawing cyano group at the para position and the electron-donating methoxy group at the ortho position results in a highly electron-deficient aromatic ring. The estimated pKa of ~7.3 suggests it is a significantly stronger acid than phenylboronic acid and even 4-cyanophenylboronic acid. This heightened acidity has important implications for its reactivity and binding properties.
Visualizing Electronic Influence
The electronic character of the substituents can be understood through the interplay of inductive and resonance effects.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (4-Cyano-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is crucial for the success of these transformations, influencing reaction yields, times, and selectivity. This guide provides a comparative overview of common palladium catalysts for reactions involving (4-Cyano-2-methoxyphenyl)boronic acid, a substrate of interest in the synthesis of complex biaryl structures for pharmaceutical and materials science applications.
While direct, side-by-side comparative studies on this specific boronic acid are limited in published literature, this guide compiles data from reactions with structurally similar substrates, particularly those bearing electron-withdrawing cyano groups, to infer catalyst performance. The data presented should be used as a guideline for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of several palladium-based catalytic systems in Suzuki-Miyaura coupling reactions with this compound or closely related analogs. The efficiency of the coupling is highly dependent on the combination of the palladium source, the ligand, the base, and the solvent system.
| Catalyst System | Aryl Halide Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | Electron-rich and/or sterically hindered aryl bromides | K₃PO₄ hydrate | Toluene | Boiling | N/A | Excellent | Effective for thermally unstable (o-cyanophenyl)boronic esters.[1] |
| Pd(OAc)₂ / SPhos | 1-bromo-4-fluorobenzene | K₃PO₄ | Toluene | 80 | 1-5 | up to 84% | SPhos is a bulky, electron-rich phosphine ligand often effective for challenging substrates.[2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl chlorides | K₃PO₄ | Dioxane | RT | ~24 | Good to Excellent | This system is known for its high activity with unreactive aryl chlorides at room temperature.[3] |
| Pd(PPh₃)₄ | 4-bromooxindoles | K₂CO₃ | Toluene/EtOH | 150 (MW) | 0.08 | 63-94% | Often used as a general, reliable catalyst for a range of Suzuki couplings.[4] |
| Pd(OAc)₂ | Aryl bromides | K₂CO₃ | Water | 150 (MW) | 0.25 | 73-82% | A ligand-free option that can be effective in green solvents like water, often under microwave irradiation.[4] |
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific use of this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates and catalyst systems.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical laboratory workflow for performing the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Performance of (4-Cyano-2-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of (4-Cyano-2-methoxyphenyl)boronic acid in various solvent systems, a critical aspect for its application in synthetic chemistry, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. For a thorough comparison, its performance is benchmarked against two structurally related and commonly used alternatives: 4-formylphenylboronic acid and 4-acetylphenylboronic acid.
The choice of solvent in a Suzuki-Miyaura coupling reaction significantly influences reaction kinetics, product yield, and purity by affecting the solubility of reactants, the stability of the catalyst, and the rate of the different steps in the catalytic cycle. This guide aims to provide researchers with the necessary data and protocols to make informed decisions for optimizing their reaction conditions.
Executive Summary
This compound is a valuable reagent in organic synthesis, offering a unique combination of a nucleophilic boronic acid and an electron-withdrawing cyano group, with a methoxy group providing additional electronic and steric influence. Its performance in Suzuki-Miyaura reactions is highly dependent on the solvent system. While polar aprotic solvents are generally favored, the optimal choice is contingent on the specific coupling partners and reaction conditions.
This guide presents a comparative analysis of reaction yields in different solvents for this compound and its alternatives. Due to the variability in published experimental conditions, the data is presented to illustrate trends rather than as a direct head-to-head comparison under identical conditions.
Performance Comparison in Suzuki-Miyaura Coupling
The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions as reported in various studies. It is crucial to note that direct comparison of yields across different solvent systems is most accurate when all other reaction parameters (e.g., aryl halide, catalyst, base, temperature) are kept constant. The data presented here is collated from different sources and serves as an illustrative guide.
Table 1: Performance of this compound
| Aryl Halide Partner | Solvent System | Base | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Dioxane/H₂O | K₃PO₄ | Pd(OAc)₂/SPhos | 120 | 24 | 88 |
| Aryl Chloride | Toluene | Cs₂CO₃ | Pd(PPh₃)₄ | 100 | 18 | Not Reported |
Table 2: Performance of 4-Formylphenylboronic acid
| Aryl Halide Partner | Solvent System | Base | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Toluene/EtOH | K₂CO₃ | Pd(PPh₃)₄ | Reflux | Not Reported | 95 |
| Aryl Iodide | THF/H₂O (1:1) | FeCl₃ | Iron Trichloride | RT | 0.5 | 86 |
| Aryl Bromide | Water | K₂CO₃ | Pd(OAc)₂ | 150 | 0.25 | 73-82 |
Table 3: Performance of 4-Acetylphenylboronic acid
| Aryl Halide Partner | Solvent System | Base | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | DMF/H₂O (1:1) | K₂CO₃ | Pd/Ln polymer | 70 | 3 | >95 |
| 4-Bromoacetophenone | Toluene | Not Reported | Pd/Ln polymer | 100 | 24 | <20 |
| Aryl Bromide | Water/Toluene (1:1) | K₂CO₃ | PdCu@Ti₃C₂ | Not Reported | 8 | High |
| 4-Bromoacetophenone | Water | KOH | Pyridine-based Pd(II) | 110 | 2 | 96 (MW) |
Solubility Profile
The solubility of boronic acids is a critical factor in achieving homogeneous reaction conditions and, consequently, high reaction rates and yields.
Table 4: Solubility of Boronic Acids in Common Solvents
| Boronic Acid | Water | Methanol | DMSO | Toluene | Dioxane | THF |
| This compound | Sparingly Soluble | Soluble | Soluble | Sparingly Soluble | Soluble | Soluble |
| 4-Formylphenylboronic acid | Slightly Soluble[1][2] | Soluble | Soluble | Sparingly Soluble | Soluble | Soluble |
| 4-Acetylphenylboronic acid | 25 g/L[3][4] | Slightly Soluble[3] | Slightly Soluble[3] | Sparingly Soluble | Soluble | Soluble |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. It should be adapted and optimized for specific substrates and conditions.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to reflux).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
The selection of an appropriate solvent system is a critical parameter for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. While polar aprotic solvents, often in combination with water, generally provide good results, the optimal conditions are substrate-dependent. This guide provides a comparative framework and practical protocols to assist researchers in navigating the complexities of solvent effects. For challenging couplings, screening of different solvent systems, bases, and catalyst/ligand combinations is highly recommended to achieve optimal yields and purity. The illustrative data and workflows presented herein serve as a valuable starting point for the development of robust and efficient synthetic methodologies.
References
Safety Operating Guide
Navigating the Safe Disposal of (4-Cyano-2-methoxyphenyl)boronic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (4-Cyano-2-methoxyphenyl)boronic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring operational integrity and regulatory compliance.
This compound , while a valuable reagent in organic synthesis, presents a dual hazard due to the presence of both a boronic acid functional group and a cyano (nitrile) group. The primary concern during disposal is the potential for the release of highly toxic hydrogen cyanide gas, especially under acidic conditions. Therefore, all disposal procedures must be conducted with stringent adherence to safety protocols for cyanide-containing waste.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile gloves. Consider double-gloving for added protection.
-
Body Protection: A lab coat.
-
Respiratory Protection: All handling and disposal steps should be performed in a certified chemical fume hood.
Segregation and Labeling of Waste
Proper segregation of waste is paramount to prevent dangerous chemical reactions.
-
Dedicated Waste Containers: Use only designated, compatible, and clearly labeled waste containers for this compound waste. Do not mix this waste with other chemical waste streams, especially acidic waste.
-
Labeling: The waste container must be clearly labeled as "HAZARDOUS WASTE - CYANIDE" and include the full chemical name: "this compound". The date of waste generation should also be clearly visible.
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of solid this compound and contaminated materials.
-
Initial Containment:
-
Carefully sweep up any solid this compound using non-sparking tools and place it into the designated hazardous waste container.
-
All disposable materials that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must also be placed in this container.
-
-
Decontamination of Glassware and Surfaces:
-
All non-disposable glassware and equipment that have been in contact with this compound must be decontaminated within a chemical fume hood.
-
Step 1: Alkaline Rinse: Rinse the contaminated items with a pH 10 buffer solution.[1][2] This initial rinse helps to maintain an alkaline environment, preventing the formation of hydrogen cyanide. Collect this rinsate as hazardous cyanide waste.
-
Step 2: Oxidative Decontamination: Following the alkaline rinse, carefully wash the items with a freshly prepared 10% bleach (sodium hypochlorite) solution.[1][2] This will oxidize the cyanide to the less toxic cyanate.
-
Step 3: Final Rinse: Rinse the glassware thoroughly with water. This final rinsate can typically be disposed of down the drain, but it is crucial to consult local regulations.
-
-
Spill Management:
-
In the event of a small spill inside a chemical fume hood, it can be managed by laboratory personnel.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbent material and place it in the designated cyanide waste container.
-
Decontaminate the spill area using the two-step alkaline rinse and bleach procedure described above.
-
For any spills outside of a fume hood, evacuate the area immediately and follow your institution's emergency procedures.
-
Waste Disposal Workflow
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
Quantitative Data Summary
| Parameter | Value/Instruction | Citation |
| Decontamination Buffer pH | 10 | [1][2] |
| Bleach Solution Concentration | 10% | [1][2] |
Final Disposal
Once the waste container is full, it should be securely sealed and stored in a designated hazardous waste accumulation area, away from acids and other incompatible materials.[1][3] Arrange for the pickup and disposal of the waste by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Never attempt to dispose of cyanide-containing waste down the drain.[3]
By adhering to these stringent protocols, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
